6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLFPJVXLOPHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646903 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-60-2 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a key heterocyclic amine, serves as a pivotal building block in the synthesis of numerous compounds with significant therapeutic potential, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of the prevalent and efficient synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of the reactions, offer detailed experimental protocols, and present data in a clear, accessible format. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis of this important intermediate.
Introduction: The Significance of 7-Azaindole Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, arising from the fusion of a pyridine and a pyrrole ring, allow it to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The strategic placement of substituents on this core can modulate potency, selectivity, and pharmacokinetic properties.
Specifically, the 6-methyl-4-amino substitution pattern has proven to be a critical feature in a number of potent kinase inhibitors. The 6-methyl group often occupies a hydrophobic pocket, while the 4-amino group acts as a key hydrogen bond donor, anchoring the molecule to the kinase hinge. A prominent example of a drug candidate featuring this core is the Janus kinase (JAK) inhibitor, Tofacitinib.
This guide will focus on the practical synthesis of this compound, providing a robust foundation for its application in drug discovery and development programs.
Strategic Approaches to the
The construction of the 7-azaindole core with the desired 6-methyl and 4-amino functionalities can be approached through several synthetic routes. The choice of a particular route often depends on the availability of starting materials, desired scale, and overall efficiency. We will explore two of the most widely adopted and reliable strategies.
Strategy 1: The Nitrile-Directed Cyclization Approach
This is arguably the most common and well-established route, commencing from a readily available substituted pyridine. The key steps involve the introduction of a nitrile group, which then directs the formation of the fused pyrrole ring.
2.1.1. Mechanistic Rationale
The core of this strategy lies in the activation of the C5 position of the pyridine ring for nucleophilic attack. The electron-withdrawing nature of the nitrile group at C3 facilitates the deprotonation of the adjacent methyl group at C2. The resulting carbanion then undergoes an intramolecular cyclization onto the nitrile, forming the pyrrole ring after a series of tautomerization and rearrangement steps.
2.1.2. Experimental Workflow
Caption: Nitrile-Directed Cyclization Workflow.
2.1.3. Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (4-methyl-5-nitropyridin-2-yl)malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate (1.1 eq) dropwise.
-
After the evolution of hydrogen ceases, add a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2,4-Dimethyl-5-nitropyridine
-
The crude diethyl (4-methyl-5-nitropyridin-2-yl)malonate is dissolved in glacial acetic acid.
-
The solution is heated to reflux for 4-6 hours to effect decarboxylation.
-
The reaction mixture is cooled, and the acetic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated to afford the desired product.
Step 3: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine
-
A mixture of 2,4-dimethyl-5-nitropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 120-130 °C for 2-3 hours.
-
The excess DMF-DMA is removed under reduced pressure.
-
The resulting crude enamine intermediate is then subjected to reductive cyclization. A common method is hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere in a solvent such as ethanol or ethyl acetate.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is filtered off, and the solvent is evaporated to give the crude 7-azaindole.
Step 4: Synthesis of 4-Nitro-6-methyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
The reaction is stirred at 0 °C for 1-2 hours.
-
The mixture is then carefully poured onto crushed ice and neutralized with a concentrated aqueous solution of ammonium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the nitrated product.
Step 5:
-
The 4-nitro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is suspended in a mixture of ethanol and water.
-
Iron powder (5.0 eq) and ammonium chloride (0.5 eq) are added, and the mixture is heated to reflux for 2-4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the final product, which can be further purified by recrystallization or column chromatography.
2.1.4. Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Diethyl (4-methyl-5-nitropyridin-2-yl)malonate | 85-95% | >95% |
| 2 | 2,4-Dimethyl-5-nitropyridine | 90-98% | >98% |
| 3 | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | 70-85% (over 2 steps) | >97% |
| 4 | 4-Nitro-6-methyl-1H-pyrrolo[2,3-b]pyridine | 80-90% | >98% |
| 5 | This compound | 85-95% | >99% |
Strategy 2: The Halogen-Dance and Cross-Coupling Approach
This alternative strategy offers a more convergent synthesis, often utilizing palladium-catalyzed cross-coupling reactions to install the key functionalities. A "halogen dance" reaction can be employed to isomerize a halogenated pyridine to a more synthetically useful position.
2.2.1. Mechanistic Rationale
The "halogen dance" is a base-catalyzed halogen migration reaction that proceeds via a series of deprotonation and reprotonation steps, often involving metal-halogen exchange. This allows for the strategic repositioning of a halogen atom to a site that is more amenable to subsequent cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are then used to introduce the amino group.
2.2.2. Experimental Workflow
Caption: Halogen-Dance and Cross-Coupling Workflow.
2.2.3. Detailed Experimental Protocol
Step 1: Synthesis of 3,4-Dichloro-6-methylpyridine (Halogen Dance)
-
A solution of 2,3-dichloro-4-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C.
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred at this temperature for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the isomerized product.
Step 2: Synthesis of 4-Chloro-6-methyl-3-vinylpyridine
-
To a solution of 3,4-dichloro-6-methylpyridine (1.0 eq) and vinyltributyltin (1.2 eq) in toluene is added tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
The mixture is heated to reflux under an inert atmosphere for 12-18 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 3: Synthesis of 4-Chloro-6-methylpyridine-3-carbaldehyde
-
A solution of 4-chloro-6-methyl-3-vinylpyridine (1.0 eq) in a mixture of dichloromethane and methanol is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is then purged with nitrogen, and dimethyl sulfide (3.0 eq) is added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 4: Synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 4-chloro-6-methylpyridine-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in dimethoxyethane is added potassium carbonate (2.0 eq).
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 5:
-
A mixture of 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%) in toluene is heated at 100 °C under an inert atmosphere for 8-12 hours.
-
After cooling, the reaction is diluted with ethyl acetate and filtered through celite.
-
The filtrate is concentrated, and the residue is dissolved in THF and treated with 2N hydrochloric acid.
-
The mixture is stirred at room temperature for 2 hours to effect deprotection.
-
The reaction is then basified with an aqueous solution of sodium hydroxide and extracted with ethyl acetate.
-
The organic layers are dried, concentrated, and the final product is purified by column chromatography or recrystallization.
2.2.4. Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 3,4-Dichloro-6-methylpyridine | 75-85% | >97% |
| 2 | 4-Chloro-6-methyl-3-vinylpyridine | 80-90% | >96% |
| 3 | 4-Chloro-6-methylpyridine-3-carbaldehyde | 70-80% | >98% |
| 4 | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | 65-75% | >97% |
| 5 | This compound | 70-80% | >99% |
Conclusion
The synthesis of this compound is a critical process in the development of novel therapeutics. This guide has detailed two robust and widely applicable synthetic strategies. The nitrile-directed cyclization approach is a more linear synthesis that is often favored for its reliability and use of readily available starting materials. The halogen-dance and cross-coupling approach offers a more convergent route, which can be advantageous for the synthesis of analogs and for process optimization.
The choice of synthetic route will ultimately depend on the specific needs of the research program, including scale, cost, and the availability of specialized reagents and catalysts. Both strategies, when executed with care and attention to detail, provide reliable access to this important building block.
A Technical Guide to the Structure Elucidation of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is bioisosteric to both indoles and purines, allowing it to mimic these crucial biological molecules and function as an effective hinge-binding motif for various protein kinases.[1][2] This versatility has led to the extensive use of 7-azaindole derivatives in drug discovery, particularly in the development of kinase inhibitors for oncology.[3]
This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of a specific derivative, 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine . With the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol , this compound presents a distinct analytical puzzle.[4] The following sections detail the integrated application of modern spectroscopic techniques to unambiguously confirm its molecular structure, providing a self-validating system of analysis for researchers and drug development professionals.
Molecular Structure and Elucidation Strategy
The primary objective is to confirm the precise arrangement of atoms and functional groups as depicted in the structure below. This involves a multi-pronged analytical approach where each technique provides a unique piece of structural information, which, when combined, builds an irrefutable case for the final structure.
References
The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 7-Azaindole Derivatives
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1] This bicyclic heterocycle, a bioisostere of indole, possesses a unique arrangement of a pyridine and a pyrrole ring, conferring upon it advantageous physicochemical properties such as enhanced solubility and bioavailability.[2] The pyridine nitrogen and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, allowing for potent interactions with the hinge region of kinases, a critical component of ATP binding sites.[3] This key interaction is a cornerstone of the extensive research into 7-azaindole derivatives as kinase inhibitors.[4] The clinical success of vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, stands as a testament to the therapeutic potential of this versatile scaffold and has spurred the development of a vast library of substituted 7-azaindole derivatives.[3]
This guide provides an in-depth exploration of the diverse biological activities of substituted 7-azaindole derivatives, delving into their mechanisms of action, showcasing quantitative data, and providing detailed experimental protocols for their synthesis and evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate and innovate within this exciting field of drug discovery.
Kinase Inhibition: A Primary Modality of Action
The most extensively studied biological activity of 7-azaindole derivatives is their ability to inhibit protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole core serves as an excellent "hinge-binding" motif, forming two crucial hydrogen bonds with the kinase hinge region, thereby competing with ATP for binding.[4]
Mechanism of Action: Targeting the ATP-Binding Site
The pyridine nitrogen of the 7-azaindole scaffold typically accepts a hydrogen bond from a backbone NH of the kinase hinge, while the pyrrole NH donates a hydrogen bond to a backbone carbonyl oxygen. This bidentate hydrogen bonding interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further interactions of the substituents on the 7-azaindole ring with other regions of the kinase. These substitutions are critical for achieving potency and selectivity for specific kinases.
A key signaling pathway frequently targeted by 7-azaindole derivatives is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common driver of tumorigenesis.[5] 7-azaindole-based inhibitors can effectively block the activity of PI3K, leading to the downstream inhibition of AKT and mTOR, and ultimately inducing apoptosis in cancer cells.[7]
Quantitative Analysis of Kinase Inhibitory Activity
The potency of 7-azaindole derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table presents a selection of substituted 7-azaindole derivatives and their reported IC50 values against various kinases.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib | 5-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-(3-(N-propylsulfamoyl)phenyl)benzamide | B-RAF (V600E) | 31 | |
| 8l | 7-azaindole bearing a benzocycloalkanone motif | Haspin | 14 | |
| 8g | 7-azaindole bearing a benzocycloalkanone motif | CDK9/CyclinT & Haspin | Dual Inhibitor | [8] |
| 8h | 7-azaindole bearing a benzocycloalkanone motif | CDK9/CyclinT & Haspin | Dual Inhibitor | [8] |
| Compound 28 | 7-azaindole isoindolinone-based | PI3Kγ | 40 | [9] |
Anticancer Activity: From Bench to Bedside
The potent kinase inhibitory activity of 7-azaindole derivatives translates directly to significant anticancer effects. By targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis, these compounds have shown promise in a wide range of preclinical and clinical studies.
Cytotoxicity and Antiproliferative Effects
The most direct measure of a compound's anticancer potential is its ability to kill cancer cells (cytotoxicity) or inhibit their growth (antiproliferative activity). These effects are commonly evaluated using in vitro cell-based assays, such as the MTT assay.
Quantitative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of selected N-alkyl-7-azaindole derivatives against various human cancer cell lines.
| Compound ID | N-1 Alkyl Chain | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEPG2 (Liver Cancer) IC50 (µM) | Reference |
| 1a | -H | 85.3 | 92.4 | 88.2 | [10] |
| 1f | -(CH₂)₅CH₃ | 15.6 | 52.6 | 14.5 | [10] |
| 1g | -(CH₂)₆CH₃ | 10.2 | 32.4 | 4.1 | [10] |
| 1h | -(CH₂)₇CH₃ | 4.9 | 28.7 | 3.5 | [10] |
| 1i | -(CH₂)₉CH₃ | 4.1 | 25.4 | 3.2 | [10] |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 | 1.5 | [10] |
Expanding the Therapeutic Horizon: Beyond Cancer
While the primary focus of 7-azaindole research has been on oncology, the therapeutic potential of these versatile compounds extends to a variety of other disease areas.
Antiviral Activity
Substituted 7-azaindole derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza and SARS-CoV-2.[11][12] For instance, certain derivatives have been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[13]
| Compound ID | Target | EC50 (µM) | Reference |
| G7a | SARS-CoV-2 S1-RBD-hACE2 interaction | 9.08 | [13] |
| ASM-7 | SARS-CoV-2 S1-RBD-hACE2 interaction | 0.45 | [13] |
Antimicrobial Activity
Several 7-azaindole derivatives have been reported to possess antibacterial and antifungal properties.[14] Some have shown significant activity against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell wall or interference with folic acid synthesis.[5]
Anti-inflammatory and Neuroprotective Effects
Emerging evidence suggests that 7-azaindole derivatives may also have applications in treating inflammatory and neurodegenerative diseases. Certain compounds have been shown to inhibit inflammatory pathways, such as the NLRP3 inflammasome, and reduce the production of pro-inflammatory cytokines. In the context of neurodegeneration, some derivatives have been found to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 7-azaindole derivative and a key biological assay.
Synthesis of a 2-Phenyl-7-azaindole Derivative via Chichibabin Cyclization
This protocol describes the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile using a lithium diisopropylamide (LDA)-mediated Chichibabin cyclization.
Materials:
-
2-Fluoro-3-picoline
-
Benzonitrile
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon (Ar) gas supply
Procedure:
-
Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at -40 °C.
-
Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution and stir for 5 minutes at -40 °C to generate LDA.
-
Add benzonitrile (215 µL, 2.1 mmol) to the LDA solution and stir at -40 °C for 2 hours.
-
Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.
-
Warm the reaction vessel to 0 °C for 30 minutes and then quench the reaction by adding wet THF.
-
Remove the solvent under reduced pressure.
-
Redissolve the resulting solid in ethyl acetate (15 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain 2-phenyl-7-azaindole.
MTT Assay for Assessing Cytotoxicity
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of substituted 7-azaindole derivatives on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test 7-azaindole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
Substituted 7-azaindole derivatives represent a remarkably versatile and clinically validated scaffold for the development of novel therapeutics. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in a multitude of other therapeutic areas, including infectious diseases, inflammation, and neurodegeneration. The continued exploration of structure-activity relationships, coupled with innovative synthetic methodologies, will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. As our understanding of the complex signaling networks that underpin various diseases deepens, the "privileged" 7-azaindole scaffold is poised to play an even more significant role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pjsir.org [pjsir.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pjsir.org [pjsir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative [wisdomlib.org]
In Silico Modeling of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: A Senior Application Scientist's Guide to Virtual Drug Discovery
Introduction: The Rationale for In Silico Investigation of a Privileged Scaffold
In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure, a recurring molecular framework with a proven affinity for multiple, biologically significant targets. Our focus here is on a specific derivative, 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a small molecule with the potential for potent and selective kinase inhibition. Kinases, the enzymes that regulate a vast array of cellular processes, are implicated in numerous pathologies, most notably cancer.[1][2] The dysregulation of kinase signaling pathways is a hallmark of many tumors, making them a prime target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core has been successfully leveraged to develop inhibitors for a range of kinases, including but not limited to Cyclin-Dependent Kinase 8 (CDK8), Cell division cycle 7 (Cdc7) kinase, and IKKα.[1][2][3]
This technical guide, designed for researchers and drug development professionals, will provide an in-depth, experience-driven walkthrough of the in silico modeling of this compound. We will move beyond a mere recitation of protocols to explore the strategic thinking—the "why"—that underpins a robust computational drug discovery campaign. Our approach is grounded in the principles of scientific integrity, ensuring that each step, from initial target selection to predictive modeling, is part of a self-validating workflow.
I. Foundational Analysis: Target Identification and Ligand Preparation
The journey of in silico drug discovery begins with two fundamental questions: what is our target, and is our molecule of interest "drug-like"? For this compound, the literature strongly suggests a focus on the kinome.
Strategic Target Selection: Leveraging the Pyrrolo[2,3-b]pyridine Legacy
The pyrrolo[2,3-b]pyridine scaffold has a rich history of interaction with the ATP-binding pocket of various kinases.[1][2][4] This provides us with a logical starting point for target selection. For the purpose of this guide, we will focus our in silico efforts on Cyclin-Dependent Kinase 8 (CDK8) , a transcription-regulating kinase and a key oncogene in colorectal cancer.[3] The availability of high-resolution crystal structures of CDK8 in complex with inhibitors provides an excellent foundation for structure-based drug design.
Ligand Preparation: Ensuring a Computationally Sound Starting Point
The fidelity of any in silico model is critically dependent on the quality of the input structures. For our ligand, this compound, this involves a meticulous preparation process.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: The molecule is first sketched using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., MOL).
-
3D Structure Conversion: The 2D structure is then converted into a 3D conformation. This can be achieved using software like Avogadro, which will also add explicit hydrogens.
-
Energy Minimization: The initial 3D structure is not necessarily in its lowest energy state. A geometry optimization, or energy minimization, is performed using a suitable force field (e.g., MMFF94) to arrive at a more stable conformation.
-
File Format Conversion: For subsequent docking and simulation studies, the prepared ligand structure is saved in formats compatible with the chosen software, such as PDBQT for AutoDock Vina or MOL2 for GROMACS.
II. Probing the Interaction: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In our case, it provides a static snapshot of how this compound might bind within the active site of CDK8.
The "Why": From Static Poses to Actionable Hypotheses
Docking is more than just a virtual "lock-and-key" experiment. It allows us to:
-
Generate binding hypotheses: Identify key interactions (hydrogen bonds, hydrophobic contacts) that may drive binding affinity.
-
Prioritize compounds: In a virtual screening campaign, docking can rank a library of compounds based on their predicted binding affinity.
-
Guide lead optimization: By understanding the binding mode, we can propose modifications to the ligand to enhance its interaction with the target.
Workflow for Molecular Docking
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of CDK8 from the Protein Data Bank (PDB). For this example, we'll hypothetically use a PDB entry of CDK8 in complex with a known inhibitor.
-
Using AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking by creating a grid box that encompasses the ATP-binding site of CDK8. The dimensions of the grid box are crucial; it should be large enough to allow for rotational and translational freedom of the ligand, but not so large as to be computationally inefficient.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor and ligand files, as well as the grid box parameters.
-
-
Results Analysis:
-
AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein. Look for key hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors.
-
Data Presentation: Predicted Binding Affinities
| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) |
| This compound | CDK8 | -8.5 | Cys109, Asp173 |
| Reference Inhibitor | CDK8 | -9.2 | Cys109, Asp173, Gly110 |
Note: The data presented in this table is illustrative and would be generated from the actual docking experiment.
III. Capturing the Dynamics: Molecular Dynamics Simulations
While molecular docking provides a valuable static picture, biological systems are inherently dynamic. Molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic representation of the binding event.[6]
The "Why": Beyond a Static Pose to Dynamic Stability
MD simulations are computationally intensive, but the insights they provide are invaluable:
-
Stability of the Binding Pose: Does the ligand remain stably bound in the predicted docking pose, or does it drift out of the active site?
-
Conformational Changes: Does the binding of the ligand induce any conformational changes in the protein, and vice versa?
-
Role of Water Molecules: MD simulations can explicitly model the role of water molecules in mediating protein-ligand interactions.
Workflow for Molecular Dynamics Simulation
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
The starting point is the top-ranked docked pose of the this compound-CDK8 complex.
-
A suitable force field, such as CHARMM36, is chosen to describe the atomic interactions.[7]
-
The complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.
-
-
Energy Minimization:
-
The system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure to achieve the correct density. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[8]
-
-
Production MD:
-
Once the system is equilibrated, the production MD simulation is run for a specified period (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
IV. Predicting the Future: ADMET and QSAR Modeling
A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and Quantitative Structure-Activity Relationship (QSAR) modeling help us to predict these properties before a compound is synthesized.[9][10][11][12]
The "Why": Early De-risking and Informed Design
-
ADMET Prediction: This allows for the early identification of potential liabilities, such as poor absorption or potential for toxicity, saving significant time and resources.[12]
-
QSAR Modeling: By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR can be used to predict the activity of novel, unsynthesized molecules.[13][14]
Workflow for ADMET and QSAR Modeling
Experimental Protocol: ADMET Prediction
-
Input Preparation: The chemical structure of this compound is represented as a SMILES string.
-
Web Server Submission: The SMILES string is submitted to a free online ADMET prediction server, such as ADMETlab 2.0 or pkCSM.[10][11]
-
Analysis of Results: The server will provide predictions for a wide range of properties, including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption.
-
Distribution: Blood-Brain Barrier penetration, Plasma Protein Binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal Organic Cation Transporter 2 inhibition.
-
Toxicity: AMES toxicity, hERG inhibition.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Caco-2 Permeability | High | Good intestinal absorption |
| BBB Penetration | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Lower risk of cardiotoxicity |
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic |
Note: The data presented in this table is illustrative and would be generated from an ADMET prediction tool.
Conclusion: An Integrated In Silico Approach for Accelerated Drug Discovery
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the investigation of this compound. By strategically combining molecular docking, molecular dynamics simulations, and predictive ADMET/QSAR modeling, we can generate a wealth of data to inform and guide the drug discovery process. This integrated approach allows for the early identification of promising lead candidates, the de-risking of potential development issues, and ultimately, the acceleration of the journey from a promising scaffold to a life-saving therapeutic. The methodologies described herein are not merely a collection of computational exercises; they represent a powerful, field-proven strategy for modern, efficient, and effective drug design.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity | Semantic Scholar [semanticscholar.org]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GROMACS Tutorials [mdtutorials.com]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADMETlab 2.0 [admetmesh.scbdd.com]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Privileged Scaffold: A Technical Guide to the Therapeutic Targets of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and its Derivatives
Introduction: The Emergence of 1H-pyrrolo[2,3-b]pyridine as a Cornerstone in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a quintessential example of such a "privileged scaffold." Its inherent structural and electronic properties make it an exceptional mimic of the purine core of adenosine triphosphate (ATP), the universal energy currency that fuels the activity of protein kinases. This mimicry allows compounds built around this scaffold, such as 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, to function as competitive inhibitors at the ATP-binding site of a vast array of kinases.
The defining feature of the 7-azaindole core is its ability to form two crucial hydrogen bonds with the "hinge region" of the kinase active site, a short stretch of amino acids that connects the N- and C-lobes of the catalytic domain.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a stable bidentate interaction that anchors the inhibitor in the active site.[1][2] This robust binding motif is the foundation upon which numerous successful and investigational kinase inhibitors have been built, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2]
This technical guide will provide an in-depth exploration of the key therapeutic targets amenable to inhibition by derivatives of the this compound scaffold. We will delve into the mechanistic rationale for targeting specific kinase families, present detailed experimental workflows for target validation and compound characterization, and offer insights into the causality behind experimental design choices.
I. The Janus Kinase (JAK) Family: Modulating the Cytokine Signaling Cascade
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2. They are indispensable transducers of signals from a multitude of cytokine and growth factor receptors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs highly attractive therapeutic targets.[4]
Scientific Rationale for Targeting JAKs
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore for JAK inhibition, effectively mimicking the pyrrolopyrimidine core of established JAK inhibitors like Tofacitinib.[3][4] This structural similarity provides a strong rationale for investigating this compound and its derivatives as potential JAK inhibitors. The therapeutic potential lies in their ability to dampen the pro-inflammatory signaling cascades driven by cytokines. For instance, inhibition of JAK1 and JAK3 can block signaling from interleukins (IL-2, IL-4, IL-6, IL-15, IL-21) and interferons (IFN-γ), thereby suppressing the differentiation and activation of key immune cells like T-helper cells.[4]
Mechanism of Action: Competitive ATP Inhibition
Derivatives of this compound are designed to bind to the ATP-binding pocket of JAKs. The 7-azaindole core forms the critical hydrogen bond interactions with the hinge region, while substitutions at other positions of the scaffold can be tailored to achieve selectivity for specific JAK isoforms by exploiting subtle differences in the topology of their active sites.
Visualizing the JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Experimental Workflow: Screening and Validation of JAK Inhibitors
Objective: To identify and characterize derivatives of this compound as potent and selective JAK inhibitors.
Step 1: In Vitro Kinase Assays (Primary Screen)
-
Methodology: Utilize a panel of recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in a biochemical assay format (e.g., ADP-Glo™, LanthaScreen™).
-
Incubate each JAK isoform with a specific peptide substrate and ATP.
-
Add a serial dilution of the test compounds.
-
Measure the kinase activity by quantifying the amount of ADP produced or the phosphorylation of the substrate.
-
Determine the IC50 value for each compound against each JAK isoform.
-
-
Causality: This initial screen provides a direct measure of the compound's ability to inhibit the enzymatic activity of each JAK isoform, allowing for the assessment of both potency and selectivity.
Step 2: Cellular Assays (Target Engagement and Pathway Inhibition)
-
Methodology: Employ a cell-based assay using a cytokine-dependent cell line (e.g., IL-2 dependent CTLL-2 cells for JAK1/3, or EPO-dependent UT-7 cells for JAK2).
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2 or EPO).
-
Assess the phosphorylation of downstream STAT proteins (e.g., pSTAT5) via Western blotting or flow cytometry.
-
Measure cell proliferation using a viability assay (e.g., CellTiter-Glo®).
-
-
Causality: This step confirms that the compound can penetrate the cell membrane, engage its target (the specific JAK), and inhibit the downstream signaling pathway, ultimately leading to a functional cellular response (inhibition of proliferation).
Step 3: Kinome-wide Selectivity Profiling
-
Methodology: Screen the most promising lead compounds against a broad panel of human kinases (e.g., the KINOMEscan™ platform).
-
Causality: This provides a comprehensive assessment of the compound's selectivity, identifying potential off-target activities that could lead to undesirable side effects. High selectivity for the intended JAK isoform(s) is a critical attribute for a successful drug candidate.
| Target | Example Cell Line | Stimulant | Primary Readout | IC50 (nM) of a Hypothetical Lead Compound |
| JAK1 | HEK293 (overexpressing) | IFN-α | pSTAT1 | 15 |
| JAK2 | UT-7/EPO | EPO | pSTAT5 | 250 |
| JAK3 | CTLL-2 | IL-2 | pSTAT5 | 5 |
| TYK2 | TYK2-deficient cell line reconstituted with TYK2 | IL-23 | pSTAT3 | 80 |
II. Phosphoinositide 3-Kinases (PI3Ks): Intercepting a Central Pro-Survival Pathway
The phosphoinositide 3-kinase (PI3K) family of lipid kinases are central nodes in a signaling pathway that governs cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making PI3Ks prime targets for oncology drug development.[5]
Scientific Rationale for Targeting PI3Ks
Recent studies have demonstrated that novel derivatives of the 7-azaindole scaffold are potent inhibitors of PI3Ks.[5] These compounds have been shown to inhibit PI3K kinase activity at the subnanomolar level and exhibit potent anti-proliferative effects in various cancer cell lines. The versatility of the 7-azaindole core allows for the development of both pan-PI3K inhibitors and isoform-specific inhibitors, offering a tailored approach to cancer therapy.
Mechanism of Action: Dual Hydrogen Bonding at the Hinge
Similar to their interaction with protein kinases, 7-azaindole-based PI3K inhibitors occupy the ATP-binding site. The scaffold forms two hydrogen bonds with the backbone of Valine 882 in the hinge region of the p110α subunit, effectively blocking the binding of ATP and subsequent phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5]
Visualizing the PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Experimental Workflow: Characterization of PI3K Inhibitors
Objective: To evaluate the potency, isoform selectivity, and anti-proliferative activity of this compound derivatives as PI3K inhibitors.
Step 1: In Vitro PI3K Isoform Profiling
-
Methodology: Use a panel of recombinant PI3K isoforms (p110α, p110β, p110δ, p110γ) in a lipid kinase assay (e.g., PI3-Kinase HTRF™ Assay).
-
Incubate each PI3K isoform with PIP2 substrate and ATP.
-
Add a serial dilution of the test compounds.
-
Measure the production of PIP3.
-
Determine the IC50 value for each compound against each isoform.
-
-
Causality: This initial screen is crucial for determining the potency and selectivity profile of the compounds, which can have significant implications for their therapeutic window and potential applications (e.g., p110δ inhibitors are particularly relevant for hematological malignancies).
Step 2: Cellular Target Modulation Assay
-
Methodology: Use a cancer cell line with a known PI3K pathway mutation (e.g., MCF7 or PC3 cells).
-
Treat the cells with the test compounds for a defined period.
-
Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key downstream effectors, such as AKT (at Ser473) and S6 ribosomal protein.
-
-
Causality: This assay provides direct evidence of on-target activity in a cellular context. A dose-dependent decrease in pAKT levels confirms that the compound is inhibiting the PI3K pathway.
Step 3: Cancer Cell Line Proliferation Panel
-
Methodology: Screen the lead compounds against a diverse panel of human cancer cell lines representing various tumor types.
-
Culture the cells in the presence of increasing concentrations of the compounds for 72 hours.
-
Measure cell viability using a suitable assay (e.g., MTS or resazurin).
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Causality: This step assesses the functional consequence of PI3K pathway inhibition, demonstrating the compound's anti-proliferative efficacy across different genetic backgrounds.
III. Fibroblast Growth Factor Receptors (FGFRs): Targeting Aberrant Growth Signaling in Cancer
The Fibroblast Growth Factor Receptor (FGFR) family consists of four tyrosine kinase receptors (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger downstream signaling cascades involved in cell proliferation, differentiation, migration, and angiogenesis.[6][7] Genetic alterations, such as gene amplification, chromosomal translocations, and activating mutations in FGFRs, are oncogenic drivers in a variety of cancers, including breast, lung, and bladder cancer.[7]
Scientific Rationale for Targeting FGFRs
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors of FGFRs.[6][7] Derivatives have demonstrated low nanomolar inhibitory activity against FGFR1, 2, and 3, and have been shown to inhibit cancer cell proliferation, migration, and invasion in vitro.[6] The low molecular weight of these compounds makes them attractive starting points for further optimization.[6][7]
Mechanism of Action: ATP-Competitive Inhibition
As with other kinases, 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors function by competing with ATP for binding to the catalytic domain of the receptor. The 7-azaindole core establishes the key hinge-binding interactions, while modifications to the rest of the molecule are used to achieve high affinity and selectivity for the FGFR family.
Visualizing a Generic FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Experimental Workflow: Preclinical Evaluation of FGFR Inhibitors
Objective: To assess the efficacy of this compound derivatives in FGFR-driven cancer models.
Step 1: In Vitro FGFR Enzyme and Cellular Assays
-
Methodology:
-
Determine the IC50 values against a panel of recombinant FGFR1, 2, 3, and 4 enzymes.
-
Use a cell line with known FGFR amplification or fusion (e.g., NCI-H1581 with FGFR1 amplification) to assess the inhibition of FGFR autophosphorylation and downstream signaling (pFRS2α, pERK) by Western blot.
-
Measure the anti-proliferative activity (GI50) in these FGFR-dependent cell lines.
-
-
Causality: This initial phase validates the on-target potency and cellular activity of the compounds in a genetically defined context.
Step 2: In Vitro Functional Assays
-
Methodology:
-
Wound Healing/Scratch Assay: To assess the effect on cell migration.
-
Transwell Invasion Assay: To evaluate the impact on the invasive potential of cancer cells.
-
Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to determine if the compounds induce programmed cell death.
-
-
Causality: These assays probe the functional consequences of FGFR inhibition beyond simple proliferation, providing insights into the compound's potential to inhibit metastasis.
Step 3: In Vivo Xenograft Studies
-
Methodology:
-
Implant an FGFR-dependent human tumor cell line into immunocompromised mice.
-
Once tumors are established, treat the mice with the lead compound via an appropriate route of administration (e.g., oral gavage).
-
Monitor tumor growth over time and compare it to a vehicle-treated control group.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pFGFR).
-
-
Causality: This is the critical step to demonstrate in vivo efficacy. A significant reduction in tumor growth provides strong evidence for the therapeutic potential of the compound.
IV. Other Promising Targets for the 1H-pyrrolo[2,3-b]pyridine Scaffold
The versatility of the 7-azaindole core has led to its exploration against a range of other important therapeutic targets:
-
Cyclin-Dependent Kinases (CDKs): Derivatives have shown activity against CDK9/CyclinT, a key regulator of transcription, making it a target in oncology.[8]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: Selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potential chemosensitizers in cancer therapy.[9]
-
Phosphodiesterase 4B (PDE4B): The scaffold has been identified as a core for PDE4B inhibitors, which are being investigated for central nervous system disorders.[10][11]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): The closely related pyrrolo[2,3-d]pyrimidine scaffold has yielded potent CSF1R inhibitors, a target in oncology and inflammatory diseases.[12][13][14]
Conclusion
The this compound core belongs to the highly versatile 7-azaindole family of heterocyclic compounds. Its intrinsic ability to act as a hinge-binding motif has established it as a privileged scaffold in the design of kinase inhibitors. The primary therapeutic opportunities for derivatives of this compound lie in the inhibition of key kinase families that are central to the pathogenesis of cancer and inflammatory diseases, including the Janus kinases (JAKs), phosphoinositide 3-kinases (PI3Ks), and fibroblast growth factor receptors (FGFRs). The continued exploration of this scaffold, through systematic structure-activity relationship studies and innovative medicinal chemistry strategies, holds significant promise for the development of the next generation of targeted therapies. The experimental workflows outlined in this guide provide a robust framework for the identification, validation, and preclinical development of novel drug candidates based on this remarkable molecular architecture.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Methyl-1H-pyrrolo[2,3-b]pyridine|CAS 824-51-1 [benchchem.com]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of 4-Amino-7-Azaindoles in Kinase Inhibition
Abstract
The 7-azaindole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 4-amino-7-azaindole derivatives, a class of compounds that has yielded numerous potent and selective kinase inhibitors. We will dissect the synthetic rationale, explore the nuances of biological evaluation, and systematically analyze the impact of structural modifications at each position of the scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the 4-amino-7-azaindole core in their kinase inhibitor discovery programs.
The 4-Amino-7-Azaindole Core: A Strategic Choice for Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change has profound implications for the molecule's physicochemical properties and its utility in drug design.[1][2] The introduction of the pyridine nitrogen enhances aqueous solubility and provides an additional hydrogen bond acceptor, which can be exploited for target engagement.[2]
The 4-amino substitution pattern is particularly advantageous for targeting the ATP-binding site of kinases. The 7-azaindole core, with its pyrrolic N-H and the pyridine N7, can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3][4] The 4-amino group serves as a key vector for introducing substituents that can probe different pockets within the ATP-binding site, thereby modulating potency and selectivity.
Synthesis of the 4-Amino-7-Azaindole Scaffold: A Practical Workflow
The most common and versatile method for the synthesis of 4-amino-7-azaindoles is the palladium-catalyzed Buchwald-Hartwig amination.[5] This reaction couples a 4-halo-7-azaindole precursor with a primary or secondary amine. The starting 4-chloro-7-azaindole is commercially available or can be synthesized through various literature methods.
Experimental Protocol: Buchwald-Hartwig Amination for 4-Amino-7-Azaindole Synthesis
Objective: To synthesize a representative 4-amino-7-azaindole derivative via palladium-catalyzed cross-coupling.
Materials:
-
4-chloro-7-azaindole
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Palladium precatalyst (e.g., Pd2(dba)3, RuPhos Pd G2)
-
Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K2CO3, LiHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-chloro-7-azaindole (1.0 eq), the palladium precatalyst (e.g., 1-5 mol%), and the ligand (e.g., 1-5 mol%).
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 4-amino-7-azaindole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base.
-
Choice of Ligand and Base: The choice of ligand and base is critical and often substrate-dependent. Sterically hindered biaryl phosphine ligands like XPhos and RuPhos are generally effective for these couplings. The base must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.
Caption: A generalized workflow for the synthesis of 4-amino-7-azaindole derivatives.
Biological Evaluation: From Biochemical Assays to Cellular Potency
The evaluation of 4-amino-7-azaindole derivatives as kinase inhibitors typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Kinase Assays
Biochemical assays measure the ability of a compound to inhibit the catalytic activity of an isolated kinase enzyme.[6][7][8] These assays are essential for determining the intrinsic potency of an inhibitor (often expressed as IC50 or Ki).
Common Biochemical Assay Formats:
-
Radiometric Assays: The traditional "gold standard," these assays use a radiolabeled phosphate donor (γ-³²P-ATP or γ-³³P-ATP) and measure the incorporation of the radiolabel into a substrate.
-
Fluorescence-Based Assays: These include methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). They are generally safer and more amenable to high-throughput screening (HTS) than radiometric assays.[7][8]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.[8]
Experimental Protocol: General TR-FRET Kinase Assay
Objective: To determine the IC50 value of a 4-amino-7-azaindole derivative against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (4-amino-7-azaindole derivative)
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the TR-FRET detection reagents to stop the reaction and allow for signal development.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[9]
Common Cell-Based Assay Formats:
-
Cellular Phosphorylation Assays: These assays, often performed using techniques like Western blotting or ELISA, measure the phosphorylation status of a downstream substrate of the target kinase. A reduction in phosphorylation indicates target engagement and inhibition.[9]
-
Cell Proliferation/Viability Assays: These assays (e.g., MTT, CellTiter-Glo®) determine the effect of the inhibitor on the growth and survival of cancer cell lines that are known to be dependent on the target kinase's activity.[9]
Structure-Activity Relationship (SAR) of 4-Amino-7-Azaindoles
The following sections detail the impact of substitutions at various positions of the 4-amino-7-azaindole scaffold on kinase inhibitory activity.
Caption: Key positions for substitution on the 4-amino-7-azaindole scaffold.
The 4-Amino Group: The Gateway to Potency and Selectivity
The substituent on the 4-amino group is arguably the most critical determinant of a compound's activity and selectivity profile. This group often projects into the solvent-exposed region of the ATP-binding site or can be tailored to interact with specific sub-pockets.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings at this position is a common strategy. The nature and position of substituents on these rings can drastically alter potency. For example, in a series of PAK1 inhibitors, the introduction of a 2,4-diaminopyrimidine moiety at the 4-amino position was found to be crucial for activity.[10]
-
Alkyl and Cycloalkyl Groups: While less common for achieving high potency as primary substituents, smaller alkyl or cycloalkyl groups can be used to fine-tune physicochemical properties.
-
Linkers: The use of linkers (e.g., amides, ureas) to connect a larger group to the 4-amino position can also be a fruitful strategy to access deeper pockets within the kinase active site.
The N1 Position of the Pyrrole Ring
Substitution at the N1 position of the pyrrole ring can have a significant impact on activity, although an unsubstituted N1-H is often preferred as it can act as a hydrogen bond donor.
-
Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl can sometimes be tolerated or even slightly improve activity, potentially by influencing the conformation of the molecule.
-
Larger Groups: Larger substituents at N1 are generally detrimental to activity as they can clash with the kinase hinge region and disrupt the key hydrogen bonding interactions.
The C3 Position: Probing the Hydrophobic Pocket
The C3 position of the 7-azaindole core often points towards a hydrophobic pocket in the ATP-binding site.
-
Aromatic and Heteroaromatic Groups: Placing aryl or heteroaryl groups at C3 is a well-established strategy to enhance potency. For instance, in a series of PI3K inhibitors, the introduction of a pyridine group at the C3 position led to a significant increase in potency.[11]
-
Small Alkyl Groups: Small alkyl groups can also be accommodated in this pocket and can be used to optimize properties like metabolic stability.
The C5 and C6 Positions: Fine-Tuning and Selectivity
Substitutions at the C5 and C6 positions on the pyridine ring are less frequently explored but can be used to fine-tune the electronic properties of the ring system and to gain additional interactions with the protein, potentially leading to improved selectivity.
-
Halogens and Small Alkyl Groups: The introduction of small, electron-withdrawing or -donating groups at these positions can modulate the pKa of the azaindole core and influence its binding affinity.
| Compound | Target Kinase | Modification | IC50 / Ki | Reference |
| Indole 1 | PAK1 | Indole core | Ki = 18 nM | [10] |
| Azaindole 5 | PAK1 | 4-Azaindole core | Ki = 18 nM | [10] |
| Compound B11 | PI3Kγ | Phenyl at C3 | IC50 = 14.5 nM | [11] |
| Compound B13 | PI3Kγ | Pyridine at C3 | IC50 = 0.5 nM | [11] |
Table 1: Representative SAR Data for 4-Azaindole Derivatives.
Binding Mode and Interaction with the Kinase Hinge
The primary reason for the success of the 7-azaindole scaffold is its ability to form a bidentate hydrogen bond with the kinase hinge region. X-ray crystallography studies have confirmed this binding mode. For example, the crystal structure of a 4-azaindole derivative in complex with c-Met kinase reveals the key interactions.[12][13][14]
-
Hydrogen Bonding: The pyrrolic N1-H acts as a hydrogen bond donor to the backbone carbonyl of one hinge residue, while the pyridine N7 atom acts as a hydrogen bond acceptor from the backbone N-H of another hinge residue. This pattern closely mimics the binding of adenine.[3][4]
-
Hydrophobic Interactions: Substituents at the C3 and 4-amino positions engage in hydrophobic and van der Waals interactions with residues in the surrounding pockets, contributing to the overall binding affinity.
Caption: Schematic of the key interactions of a 4-amino-7-azaindole inhibitor with the kinase hinge.
Case Study: 4-Amino-7-Azaindoles as PI3K Inhibitors and the PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] 4-Amino-7-azaindole derivatives have been successfully developed as potent PI3K inhibitors.
The PI3K/AKT/mTOR pathway is a cascade of signaling events initiated by the activation of PI3K. PI3K phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT and mTOR, promoting cell survival and proliferation. Inhibitors of PI3K, such as those based on the 4-amino-7-azaindole scaffold, block the production of PIP3, thereby shutting down this pro-survival signaling cascade.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Characterization of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a Putative Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the characterization of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a compound featuring the 7-azaindole scaffold, as a potential kinase inhibitor. The pyrrolo[2,3-b]pyridine core is a well-established privileged structure in the development of kinase inhibitors, with derivatives showing activity against a range of kinases including Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] This application note details protocols for evaluating the inhibitory potential of this compound through in vitro kinase activity assays and cell-based functional assays.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[5] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a valuable core structure in the design of potent and selective kinase inhibitors.[1][2][3] Numerous derivatives have been developed targeting a variety of kinases, including but not limited to FGFR, CSF1R, FLT3, and various Cyclin-Dependent Kinases (CDKs).[1][2][4][6][7]
This compound (Figure 1) is a small molecule featuring this privileged scaffold. While its specific biological activity is not extensively documented, its structural similarity to known kinase inhibitors suggests it may exhibit inhibitory activity against one or more kinases. This application note provides the scientific rationale and detailed protocols for researchers to systematically evaluate the potential of this compound as a kinase inhibitor.
Figure 1: Chemical Structure of this compound
Mechanism of Action: A Working Hypothesis
Based on the broader class of pyrrolo[2,3-b]pyridine-based inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor. This proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the target substrate. The diagram below illustrates a generalized signaling pathway that can be modulated by a kinase inhibitor.
Caption: Generalized signaling pathway susceptible to kinase inhibition.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases. A luminescence-based assay that quantifies ADP production is a common and robust method.[5]
Materials:
-
This compound (Test Compound)
-
Recombinant Kinases (e.g., FGFR1, CSF1R)
-
Kinase-specific Substrate Peptides
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase activity assay.
Cellular Phosphorylation Assay
This assay determines the ability of the compound to inhibit the phosphorylation of a specific substrate within a cellular context.[8]
Materials:
-
Cell line expressing the target kinase (e.g., a cell line known to have active FGFR or CSF1R signaling).
-
Complete cell culture medium.
-
This compound.
-
Stimulating ligand (if required to activate the kinase, e.g., FGF for FGFR, CSF-1 for CSF1R).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the target substrate.
-
Western blot or ELISA reagents.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of the target substrate using either Western blotting or a sandwich ELISA with phospho-specific and total protein antibodies.
-
-
Data Interpretation:
-
Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate protein.
-
A dose-dependent decrease in the phosphorylated substrate in the presence of the compound indicates cellular inhibitory activity.
-
Data Presentation and Interpretation
The results of the in vitro kinase assays should be presented in a clear and concise table, allowing for easy comparison of the compound's potency and selectivity.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| FGFR1 | Experimental Value | Reference Value |
| CSF1R | Experimental Value | Reference Value |
| Kinase C | Experimental Value | Reference Value |
| Kinase D | Experimental Value | Reference Value |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
Troubleshooting
-
High background signal in in vitro assay: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. Optimize the kinase and substrate concentrations.
-
No inhibition observed in cellular assay: Verify that the target kinase is active in the chosen cell line and that the stimulating ligand is effective. Assess the cell permeability of the compound.
-
Inconsistent results: Ensure accurate pipetting and consistent incubation times. Use freshly prepared reagents.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically evaluating its in vitro and cellular activities, researchers can determine its potency, selectivity, and potential as a lead compound for further drug development efforts.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine in FGFR inhibitor design
Harnessing the 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold for the Design of Potent and Selective FGFR Inhibitors
Introduction: The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This cascade of events activates downstream signaling pathways, most notably the RAS-MAPK-ERK and PI3K-AKT pathways, which are fundamental for cellular function.[1]
However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of human cancers.[1][3] These genetic alterations lead to constitutive kinase activity, fueling tumor growth, survival, and therapeutic resistance. Consequently, the targeted inhibition of FGFRs has emerged as a compelling therapeutic strategy in oncology.
The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibitor Design
At the heart of many successful kinase inhibitors lies a heterocyclic core that effectively mimics the adenine moiety of ATP, enabling competitive binding to the kinase hinge region. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has proven to be a particularly effective scaffold in this regard.[4][5] Its unique arrangement of hydrogen bond donors and acceptors facilitates a bidentate interaction with the kinase hinge, providing a strong anchor for the inhibitor.
This application note focuses on a specific, highly promising derivative of this scaffold: This compound . We will delve into the rationale behind its use, provide detailed protocols for its incorporation into potential FGFR inhibitors, and outline the necessary assays for their comprehensive evaluation.
Structural Rationale: Decoding the Potency of the this compound Core
The efficacy of the this compound scaffold in FGFR inhibitor design can be attributed to the synergistic contributions of its constituent parts. Analysis of co-crystal structures of similar 1H-pyrrolo[2,3-b]pyridine derivatives with the FGFR1 kinase domain reveals the intricate molecular interactions that drive high-affinity binding.[1]
-
The 1H-pyrrolo[2,3-b]pyridine Core: This bicyclic system acts as the primary "hinge-binder." The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring form two crucial hydrogen bonds with the backbone carbonyl of glutamate (E562) and the backbone NH of alanine (A564) in the hinge region of FGFR1, respectively.[1] This bidentate interaction anchors the inhibitor firmly in the ATP-binding pocket.
-
The 4-Amino Group: The exocyclic amino group at the 4-position is critical for establishing one of the key hydrogen bonds with the hinge region. Its strategic placement ensures optimal geometry for this interaction, significantly contributing to the inhibitor's potency. Structure-activity relationship (SAR) studies on related scaffolds have consistently demonstrated that the presence and positioning of this amino group are paramount for high-affinity binding to the kinase hinge.
-
The 6-Methyl Group: The methyl group at the 6-position projects into a hydrophobic pocket within the kinase domain. This interaction contributes to the overall binding affinity through favorable van der Waals forces. Furthermore, the presence of this methyl group can influence the overall conformation of the inhibitor, potentially enhancing its selectivity for FGFRs over other kinases by exploiting subtle differences in the shape and size of their respective hydrophobic pockets.
Below is a diagram illustrating the key interactions of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor with the FGFR1 kinase domain.
Caption: Key interactions of the scaffold with the FGFR1 kinase domain.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis, biochemical screening, and cellular evaluation of novel FGFR inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for generating a library of inhibitors for SAR studies. The synthesis involves a key cross-coupling reaction to introduce various substituents that will probe different regions of the FGFR active site.
Workflow Diagram:
Caption: General synthetic workflow for inhibitor library generation.
Step-by-Step Procedure:
-
Preparation of the Core Scaffold: The synthesis typically begins with commercially available or readily synthesized 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Introduction of Diversity Elements: Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce a variety of aryl or heteroaryl substituents at a suitable position on the pyrrolo[2,3-b]pyridine core (commonly at the C2 or C3 position). This allows for the exploration of interactions with the hydrophobic regions of the ATP-binding pocket.
-
Installation of the 4-Amino Group: The crucial 4-amino group is introduced via a Buchwald-Hartwig amination reaction, coupling the 4-chloro intermediate with an appropriate amine source.
-
Purification and Characterization: Purify the final compounds using column chromatography and fully characterize them by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Biochemical Kinase Assay for FGFR Inhibition
This protocol describes a robust in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against FGFR family members.
Workflow Diagram:
Caption: Workflow for the biochemical FGFR kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a reaction buffer containing recombinant human FGFR kinase (FGFR1, 2, 3, or 4) and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Incubation: In a 96- or 384-well plate, add the test compounds and the kinase/substrate mixture. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for each kinase to ensure accurate IC₅₀ determination.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 30-60 minutes) at 30°C, stop the reaction. Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Table 1: Representative IC₅₀ Data for a Hypothetical Inhibitor Series
| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Lead-Cmpd-1 | 3,5-dimethoxyphenyl | 15 | 25 | 30 | 500 |
| Lead-Cmpd-2 | 2,6-dichloro-3,5-dimethoxyphenyl | 5 | 8 | 12 | 250 |
| Lead-Cmpd-3 | 4-(dimethylamino)phenyl | 50 | 75 | 80 | >1000 |
| Lead-Cmpd-4 | Pyridin-3-yl | 20 | 30 | 35 | 600 |
Protocol 3: Cell-Based Assay for Target Engagement and Anti-proliferative Activity
This protocol assesses the ability of the inhibitors to engage FGFR in a cellular context and inhibit the proliferation of cancer cell lines with aberrant FGFR signaling.
Workflow Diagram:
Caption: Workflow for cellular assays to assess inhibitor efficacy.
Step-by-Step Procedure:
A. Anti-Proliferation Assay:
-
Cell Culture: Culture cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 translocation) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI₅₀).
B. Target Engagement by Western Blot:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a shorter duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A reduction in the p-FGFR and p-ERK signals indicates on-target activity.
Protocol 4: Kinase Selectivity Profiling
To ensure the developed inhibitors are specific for FGFRs, it is crucial to assess their activity against a broad panel of other kinases.
Step-by-Step Procedure:
-
Panel Selection: Choose a diverse panel of kinases, including those with high homology to FGFRs (e.g., VEGFRs, PDGFRs) and other common off-targets.
-
Screening: Screen the lead compounds at a fixed concentration (e.g., 1 µM) against the kinase panel using a reputable contract research organization (CRO) or an in-house platform.
-
IC₅₀ Determination: For any kinases that show significant inhibition in the initial screen, determine the full IC₅₀ curves to quantify the degree of off-target activity.
-
Selectivity Analysis: Compare the IC₅₀ values for FGFRs with those for off-target kinases to determine the selectivity profile. A highly selective inhibitor will have significantly lower IC₅₀ values for FGFRs.
Protocol 5: In Vivo Efficacy Studies in Xenograft Models
Promising lead compounds should be evaluated for their anti-tumor efficacy in vivo using mouse xenograft models.
Step-by-Step Procedure:
-
Model Selection: Choose an appropriate xenograft model, such as subcutaneously implanting an FGFR-dependent human cancer cell line into immunocompromised mice.
-
Dosing and Administration: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer the test compound orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples at specific time points after the final dose to assess target engagement in vivo by measuring p-FGFR and p-ERK levels via Western blot or immunohistochemistry.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group to determine the in vivo efficacy.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of next-generation FGFR inhibitors. Its inherent ability to form key interactions with the FGFR kinase hinge, coupled with the potential for substitution to enhance potency and selectivity, makes it an attractive core for medicinal chemistry campaigns. By following the detailed protocols outlined in this application note, researchers can systematically synthesize and evaluate novel inhibitors based on this privileged scaffold. Future efforts should focus on fine-tuning the substituents on this core to optimize the pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing clinically effective and well-tolerated therapies for patients with FGFR-driven cancers.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
Protocol for p38 kinase inhibition assay using azaindole compounds
Application Note & Protocol
A High-Throughput Biochemical Assay for Screening Azaindole-Based p38α MAPK Inhibitors
| Introduction: Targeting the p38 MAPK Stress Response Pathway
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of highly conserved serine/threonine kinases that are central regulators of cellular responses to external stressors and pro-inflammatory cytokines.[1][2][3] Activation of the p38 MAPK pathway, a three-tiered kinase cascade, is initiated by diverse stimuli including UV radiation, osmotic shock, and inflammatory mediators like TNF-α and IL-1β.[3][4] This cascade involves the activation of upstream MAPK Kinases (MKKs), primarily MKK3 and MKK6, which in turn dually phosphorylate p38 on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation.[3][5][6]
Once activated, p38 kinases phosphorylate a multitude of downstream targets, including other kinases (e.g., MAPKAPK-2) and transcription factors like Activating Transcription Factor 2 (ATF2).[3][4][6] This signaling cascade culminates in a wide array of cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[2] Given its pivotal role in the production of pro-inflammatory cytokines, the p38 pathway, particularly the p38α isoform (MAPK14), has emerged as a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[7][]
Azaindole derivatives have been identified as a promising class of kinase inhibitors, with many exhibiting potent and selective inhibition of p38 MAP kinase.[7][9][10] The azaindole scaffold can form key hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the interaction of adenine and effectively blocking catalytic activity.[11]
This application note provides a detailed, field-proven protocol for a robust, high-throughput biochemical assay to determine the inhibitory activity of azaindole compounds against the p38α kinase. The protocol is based on a luminescence-based ADP-Glo™ Kinase Assay system, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] This methodology offers high sensitivity and a broad dynamic range, making it ideal for inhibitor screening and IC50 determination.
| p38 Signaling Pathway Overview
The p38 MAPK pathway is a critical signaling module that translates extracellular stress signals into a cellular response. The core of this pathway is a three-tiered kinase cascade.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stork: Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase [storkapp.me]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Application Note: A Comprehensive Guide to the In Vitro Characterization of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic structure in modern medicinal chemistry. Its unique arrangement of nitrogen atoms makes it a versatile bioisostere for purines and indoles, enabling it to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases. Consequently, this scaffold is at the core of numerous kinase inhibitors developed for oncology.[1][2] Derivatives have shown potent activity against critical cancer-associated targets such as Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4]
This document provides a comprehensive guide for the initial in vitro characterization of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine , a novel investigational compound based on this promising scaffold. We will proceed under the hypothesis that this compound may exhibit anti-cancer properties by modulating a key signaling pathway. This guide is designed not merely as a set of instructions, but as a strategic workflow, explaining the rationale behind each experimental phase to empower researchers to thoroughly investigate its therapeutic potential.
Compound Handling and Safety
2.1 Safety Precautions While a specific Safety Data Sheet (SDS) for this compound may not be available, related chemical structures warrant cautious handling. Assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[6][8] Avoid generating dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[5]
2.2 Preparation of Stock Solutions The accuracy of all subsequent experiments depends on the precise preparation of the compound stock solution.
-
Solvent Selection: Begin by testing the solubility of the compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for initial screening due to its ability to dissolve a wide range of organic molecules.[1]
-
Stock Concentration: Prepare a high-concentration primary stock solution, typically 10-50 mM in 100% DMSO. This minimizes the volume of DMSO added to cell culture media, as high concentrations of DMSO (>0.5%) can be toxic to cells.
-
Procedure:
-
Accurately weigh the compound using an analytical balance.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
Ensure complete dissolution by vortexing or sonicating.[9]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store at -20°C or -80°C, protected from light.
-
Phase I: Primary Efficacy Screening - Assessing Cytotoxicity
The first critical question is whether this compound has any biological effect on cancer cell proliferation and viability. A cytotoxicity assay is the foundational experiment to determine the compound's potency.
3.1 The MTT Cell Viability Assay This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which is proportional to the number of viable cells.[12]
Protocol 3.1: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control. Treat each concentration in triplicate.
-
-
Incubation: Incubate the plate for a relevant period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50).
-
3.2 Data Presentation Summarize the IC50 values in a table to compare the compound's potency across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | e.g., 5.2 |
| A549 | Lung Cancer | e.g., 12.8 |
| HCT116 | Colon Cancer | e.g., 2.1 |
| U-87 MG | Glioblastoma | e.g., > 50 |
Phase II: Elucidating the Mechanism of Cell Death
If the compound demonstrates potent cytotoxicity, the next step is to determine how it is killing the cells. The two most common outcomes are apoptosis (programmed cell death) and cell cycle arrest.
4.1 Apoptosis Assay via Annexin V & Propidium Iodide Staining During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, flips to the outer surface.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[14]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes & Protocols for High-Throughput Screening with 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Libraries
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns utilizing chemical libraries derived from the 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold. This scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. These application notes detail the scientific rationale, step-by-step protocols for both biochemical and cell-based assays, and robust data analysis workflows essential for the successful identification and validation of novel therapeutic candidates.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in drug discovery. Its structure is a bioisostere of indole and purine, allowing it to mimic the interactions of these crucial biological motifs. This property has made 7-azaindole derivatives particularly successful as kinase inhibitors, as they can effectively compete with ATP for binding to the kinase active site. The addition of a methyl group at the 6-position and an amine at the 4-position, yielding this compound, provides a foundational structure with versatile points for chemical modification, enabling the creation of large, diverse compound libraries. Such libraries are ideal for HTS campaigns aimed at discovering novel modulators of protein kinases and other important drug targets. Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer, making them a major target class for drug discovery.
Library Generation: The Foundation of a Successful Screen
A successful HTS campaign begins with a high-quality chemical library. For the this compound scaffold, combinatorial synthesis approaches can be employed to generate a diverse set of derivatives. Synthetic strategies often involve reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling to introduce a variety of substituents at different positions of the 7-azaindole core. The goal is to create a library with a broad range of chemical properties to maximize the chances of identifying "hit" compounds that modulate the activity of the biological target of interest.
High-Throughput Screening (HTS) Workflow
The HTS process is a multi-step workflow designed to rapidly assess the biological activity of large numbers of compounds.[1] It involves miniaturized assays, automation, and sophisticated data analysis to identify promising lead compounds for further development.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Choice of Technology
The selection of an appropriate assay is critical for the success of an HTS campaign. Both biochemical and cell-based assays have their merits and are often used in a complementary fashion.
-
Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological target, such as a protein kinase.[2] They are generally more straightforward to develop and optimize for HTS. Common formats for kinase inhibitor screening include:
-
Fluorescence Polarization (FP): This technique measures changes in the polarization of fluorescent light emitted by a labeled molecule (e.g., a fluorescently tagged peptide substrate).[3] When the kinase phosphorylates the peptide, and it is bound by a phosphorylation-specific antibody, the molecular weight of the complex increases, leading to a change in polarization. Inhibitors of the kinase will prevent this change.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor fluorophore (e.g., a lanthanide-labeled antibody against the kinase) and an acceptor fluorophore (e.g., a fluorescently labeled substrate).[4][5] When the donor and acceptor are in close proximity (i.e., when the substrate is bound to the kinase), energy transfer occurs. Kinase inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
-
Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell.[6] They provide more physiologically relevant data, assessing not only target engagement but also cell permeability and potential cytotoxicity. Examples include:
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate within a cell, often using antibody-based detection methods like ELISA or AlphaLISA.[7]
-
Cell Proliferation/Viability Assays: These assays measure the effect of a compound on cell growth and survival. A common application is in oncology, where the goal is to identify compounds that selectively kill cancer cells.
-
For a primary screen of a this compound library against a specific kinase, a biochemical assay such as TR-FRET is often preferred due to its robustness and low susceptibility to compound interference.[4] Hits from the primary screen are then typically validated in a cell-based assay to confirm their activity in a more biological context.
Detailed Protocols
Protocol 1: Biochemical TR-FRET Kinase Assay
This protocol is a representative example for a primary HTS to identify inhibitors of a target kinase.
Materials:
-
Target Kinase (purified)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
384-well low-volume black plates
-
Compound library plates (compounds dissolved in DMSO)
-
Positive control (e.g., a known inhibitor of the target kinase)
-
Negative control (DMSO)
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound, positive control, and negative control (DMSO) to the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
Kinase Addition: Add 2.5 µL of the kinase solution (2X final concentration in assay buffer) to all wells using an automated liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP solution (2X final concentration in assay buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 5 µL of the detection solution (containing the Europium-labeled antibody and Streptavidin-APC in stop solution) to all wells.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC) after a pulsed excitation at ~340 nm.
Protocol 2: Cell-Based Proliferation Assay
This protocol is a representative example for a secondary screen to assess the anti-proliferative effects of hit compounds on a cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
384-well clear-bottom, black-walled cell culture plates
-
Hit compounds from the primary screen, serially diluted
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density (e.g., 2,000 cells/well) in 40 µL of cell culture medium and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 10 µL of the serially diluted hit compounds, positive control, and negative control (all at 5X final concentration) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of the cell viability reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a plate reader.
Data Analysis and Hit Identification
Quality Control: The Z'-Factor
The robustness of an HTS assay is assessed using the Z'-factor, a statistical parameter that accounts for both the dynamic range of the assay signal and the data variation.[8]
The Z'-factor is calculated as follows: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is generally considered suitable for HTS.[9]
Hit Selection
For the primary screen, raw data from the plate reader is typically normalized. The percent inhibition for each compound is calculated relative to the positive and negative controls:
% Inhibition = 100 * (1 - (Signal_compound - μ_p) / (μ_n - μ_p))
A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Validation and Confirmation
Primary hits must undergo a rigorous validation process to confirm their activity and eliminate false positives.[10]
Hit Validation Workflow:
Caption: A typical workflow for hit validation and confirmation.
-
Hit Confirmation: Primary hits are re-tested in the primary assay, often at multiple concentrations, to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested in a dose-response format to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Orthogonal Assays: To rule out assay-specific artifacts, hits should be tested in an orthogonal assay that uses a different detection technology (e.g., confirming a TR-FRET hit with an FP assay).[11]
-
Cellular Assays: As described in Protocol 2, cellular assays are crucial to confirm that the compound is active in a physiological context.
-
Structure-Activity Relationship (SAR) by Analogue: Purchasing and testing commercially available analogues of the hit compounds can provide early insights into the structure-activity relationship and guide future medicinal chemistry efforts.[10]
Representative Kinase Signaling Pathway
Compounds derived from the this compound scaffold often target kinases within critical signaling pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By combining rationally designed chemical libraries with robust and well-validated HTS assays, researchers can efficiently identify and advance new therapeutic candidates. The protocols and workflows detailed in these application notes provide a solid framework for conducting successful HTS campaigns, from initial assay development to hit validation and confirmation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. rna.uzh.ch [rna.uzh.ch]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen Technology Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. inits.at [inits.at]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Palladium-Catalyzed Synthesis of 6-Substituted 7-Azaindoles
Introduction: The Strategic Importance of 6-Substituted 7-Azaindoles
The 7-azaindole scaffold, a bioisostere of both indole and purine, is a privileged structure in medicinal chemistry. Its ability to modulate physicochemical properties such as solubility and lipophilicity, while also forming key hydrogen bond interactions with biological targets, has made it a cornerstone in modern drug discovery.[1][2] Specifically, substitution at the 6-position of the 7-azaindole nucleus offers a critical vector for tuning potency, selectivity, and pharmacokinetic profiles. Many kinase inhibitors and other targeted therapeutics leverage this specific substitution pattern to achieve their desired biological effects.[2][3]
Historically, the functionalization of the electron-rich 7-azaindole ring has presented synthetic challenges. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized access to these valuable compounds.[4][5][6] These methods provide a robust, modular, and highly versatile toolkit for forging carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the 6-position with high efficiency and broad functional group tolerance.
This guide provides an in-depth analysis of the primary palladium-catalyzed strategies for synthesizing 6-substituted 7-azaindoles, focusing on the mechanistic rationale behind protocol choices and offering detailed, field-proven experimental procedures.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to troubleshooting and optimizing these reactions. While specific intermediates vary, the core catalytic cycle for Pd(0)/Pd(II) systems (which includes Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions) follows a conserved pathway. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination, prevent catalyst decomposition, and ensure a monoligated, catalytically active Pd(0) species.[7][8]
Figure 1: Generalized Pd(0)/Pd(II) catalytic cycle.
C-C Bond Formation: Building the Carbon Skeleton
The creation of new carbon-carbon bonds at the 6-position is fundamental for introducing aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is arguably the most widely used C-C cross-coupling reaction due to the stability, commercial availability, and low toxicity of boronic acids and their derivatives.
Causality & Expertise: For an electron-deficient heterocycle like 7-azaindole, the oxidative addition of the C-X bond (typically C-Cl or C-Br) to the Pd(0) center is often the rate-limiting step. The use of highly active catalysts, such as those generated from palladium precatalysts (e.g., XPhos-Pd-G2) or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos), is crucial to facilitate this step and drive the reaction to completion.[7] The choice of base (e.g., K₃PO₄, K₂CO₃) is also critical; it must be strong enough to promote transmetalation but not so strong as to cause degradation of the substrate or boronic acid.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Starting Material | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Chloro-7-azaindole | 4-CFO-phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | >95 | [9] |
| 2 | 5-Bromo-7-azaindole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 5-49 | [2] |
| 3 | 7-Chloro-6-azaindole | Various | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | ~90 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 6-aryl-7-azaindole product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to 6-alkynyl-7-azaindoles by reacting a 6-halo-7-azaindole with a terminal alkyne. This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.[4][5]
Causality & Expertise: The role of Cu(I) is to react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. This dual-catalyst system allows the reaction to proceed under mild conditions. A common catalytic system is PdCl₂(PPh₃)₂ with copper(I) iodide (CuI) in the presence of an amine base like triethylamine (Et₃N), which also serves as the solvent.[5] One-pot procedures involving Sonogashira coupling followed by cyclization are powerful strategies for building complex azaindole derivatives.[10][11][12]
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a sealed tube under an inert atmosphere, add 6-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add degassed triethylamine (Et₃N) (5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Reaction Execution: Seal the tube and stir the mixture at 60 °C for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 6-alkynyl-7-azaindole.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, enabling the coupling of 6-halo-7-azaindoles with a vast array of primary and secondary amines.[8][13] This reaction is of immense importance in pharmaceutical synthesis, where aniline and related amine substructures are ubiquitous.
Causality & Expertise: A significant challenge in the amination of 7-azaindoles is the presence of the acidic N-H proton of the pyrrole ring. This can interfere with the catalytic cycle or lead to undesired side reactions. Early methods often required N-protection. However, the development of sophisticated palladium precatalysts and bulky biarylphosphine ligands allows for the highly selective amination of the C-X bond even on unprotected 7-azaindoles.[7][14] The choice of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine nucleophile (or the intermediate Pd-amine complex) without competing with it.[14][15]
Figure 2: Synthetic workflow for 6-substituted 7-azaindoles.
Data Presentation: Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | P5 (1 mol%) / L5 (1 mol%) | LiHMDS | THF | 25 | 96 | [14] |
| 2 | Aniline | P5 (1 mol%) / L5 (1 mol%) | LiHMDS | THF | 50 | 95 | [14] |
| 3 | Benzylamine | P5 (1 mol%) / L5 (1 mol%) | LiHMDS | THF | 50 | 93 | [14] |
| 4 | N-Methylaniline | P5 (1 mol%) / L5 (1 mol%) | LiHMDS | THF | 50 | 85 | [14] |
| (P5 and L5 refer to specific precatalysts and ligands developed by the Buchwald group) |
Experimental Protocol: Buchwald-Hartwig Amination of Unprotected 6-Chloro-7-azaindole
-
Reaction Setup: In a glovebox, add 6-chloro-1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 1.0 equiv), the appropriate amine (0.6 mmol, 1.2 equiv), XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv) to a vial.
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a pre-heated oil bath at 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a gradient elution, e.g., hexanes/ethyl acetate) to obtain the pure 6-amino-7-azaindole product.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of 6-substituted 7-azaindoles. The modularity of these reactions allows for the rapid generation of diverse compound libraries, which is essential for modern drug discovery programs. By understanding the underlying catalytic cycles and the specific roles of catalysts, ligands, and bases, researchers can effectively troubleshoot and optimize these powerful transformations. Future developments will likely focus on achieving these couplings under even milder, more sustainable conditions (e.g., in aqueous media or at room temperature) and expanding the substrate scope to include more complex and challenging coupling partners.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. apexprep-dna-plasmid-miniprep.com [apexprep-dna-plasmid-miniprep.com]
- 10. One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine for Akt (PKB) Inhibition Studies
Introduction: Targeting the Central Hub of Cell Survival
The Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB), stands as a pivotal node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a master regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its activation, typically initiated by growth factors or hormones, triggers a cascade that ultimately shields cells from apoptosis and promotes anabolic processes.[4] Given its central role, it is no surprise that dysregulation of the Akt pathway is a hallmark of numerous human diseases, most notably cancer, where its hyperactivity drives tumor progression and confers resistance to therapy.[2][5][6] This makes Akt a highly attractive and intensely pursued target for therapeutic intervention.
This guide provides a comprehensive framework for evaluating 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine , a compound belonging to the pyrrolopyridine chemical class, as a potential inhibitor of Akt. Pyrrolopyridine scaffolds are prevalent in kinase inhibitor discovery, suggesting this molecule may function as an ATP-competitive inhibitor.[7][8] The following protocols are designed to rigorously assess its biochemical potency, cellular activity, and functional consequences on cell viability, providing a self-validating system for your research.
Compound Profile: this compound
A thorough understanding of the reagent's physical and chemical properties is the foundation of reproducible science.
| Property | Value | Source |
| CAS Number | 1000340-60-2 | [9] |
| Molecular Formula | C₈H₉N₃ | [9] |
| Molecular Weight | 147.18 g/mol | [9] |
| Common Synonym | 4-Amino-6-methyl-7-azaindole | [9] |
| Purity | ≥96% (Recommended) | [9] |
| Storage | Store at 4°C for short-term, -20°C for long-term. | [9] |
| Solubility | Prepare stock solutions in DMSO (e.g., 10 mM). | General Practice |
The Akt Signaling Pathway & Locus of Inhibition
The canonical PI3K/Akt pathway is initiated at the cell surface and relayed through a series of phosphorylation events. An inhibitor like this compound is hypothesized to act by competing with ATP for the kinase domain of Akt, thereby preventing the phosphorylation of its numerous downstream substrates.
Experimental Protocols: A Trifecta for Inhibitor Validation
The following three protocols form a cohesive workflow to characterize the inhibitory potential of this compound from the purified enzyme to the cellular level.
Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)
Objective: To quantify the direct inhibitory effect of the compound on the catalytic activity of purified Akt kinase isoforms (Akt1, Akt2, Akt3) and determine the half-maximal inhibitory concentration (IC₅₀).
Causality: This cell-free assay is the most direct test of target engagement. A low nanomolar IC₅₀ value indicates potent, direct binding to the kinase domain, which is the foundational characteristic of an effective inhibitor. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, a direct product of kinase activity.[10]
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
GSK-3α peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)[10]
-
This compound (stock in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)[10]
-
384-well white assay plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of this compound in DMSO. Then, dilute this series into the Kinase Buffer.
-
Plate Setup: Add 2.5 µL of each compound dilution (or vehicle control, DMSO) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 2.5 µL of a solution containing the specific Akt isoform and GSK-3α substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution (use a concentration at or near the Km for each enzyme).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a light signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Cellular Akt Pathway Inhibition
Objective: To determine if the compound inhibits Akt signaling in a cellular context by measuring the phosphorylation status of Akt and its direct downstream substrate, GSK3β.
Causality: Successful target engagement in living cells should lead to a dose-dependent decrease in the phosphorylation of Akt at its key activation sites (Ser473 and Thr308) and a corresponding decrease in the phosphorylation of its substrates.[11] This assay validates that the compound is cell-permeable and can access its target in the complex cellular environment. The use of phosphatase inhibitors during cell lysis is critical to preserve the phosphorylation states of proteins for accurate detection.
Materials:
-
Cancer cell line with active PI3K/Akt signaling (e.g., MCF-7, PC-3)
-
Complete growth medium and serum-free medium
-
This compound
-
Growth factor for stimulation (e.g., IGF-1, EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking Buffer (5% w/v BSA in TBST is recommended for phospho-antibodies)[13]
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-Akt (pan), Rabbit anti-phospho-GSK3β (Ser9), Rabbit anti-GSK3β, Mouse anti-β-Actin (loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Starvation & Treatment:
-
Serum-starve cells for 16-24 hours to reduce basal Akt activity.
-
Pre-treat cells with a dose range of the compound (or vehicle) for 2 hours.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing phosphatase and protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample in Laemmli buffer and separate using SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify band intensities using image analysis software. For each sample, normalize the phospho-protein signal to the total protein signal (e.g., p-Akt / Total Akt) to account for any differences in protein loading.
Protocol 3: Cell Viability Assay (GI₅₀ Determination)
Objective: To assess the functional consequence of Akt inhibition on cell proliferation and survival and to determine the half-maximal growth inhibition concentration (GI₅₀).
Causality: Since the Akt pathway is a critical driver of cell proliferation and survival, its effective inhibition should lead to a reduction in cell viability.[15] This assay integrates the biochemical and cellular effects of the compound into a key phenotypic readout. A potent GI₅₀ value that correlates with the concentration required for cellular pathway inhibition provides strong evidence for on-target activity.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Signal Development (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Determine the GI₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Summarizing Your Findings
Organizing quantitative results into clear tables is essential for interpretation and comparison.
Table 1: Biochemical Potency of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Akt1 | ADP-Glo™ | |
| Akt2 | ADP-Glo™ | |
| Akt3 | ADP-Glo™ |
| PKA (selectivity) | | ADP-Glo™ |
Table 2: Cellular Activity in [Cell Line Name]
| Endpoint | Assay | IC₅₀ / EC₅₀ (µM) |
|---|---|---|
| p-Akt (S473) Inhibition | Western Blot |
| Cell Growth Inhibition | CellTiter-Glo® (72 hr) | |
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. promega.com [promega.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of contemporary drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold," particularly in the design of kinase inhibitors.[1] Its bioisosteric relationship with purines and indoles allows it to mimic the hinge-binding motifs of ATP, a crucial interaction for kinase inhibition. The strategic placement of the nitrogen atom in the pyridine ring of the 7-azaindole moiety can serve as a hydrogen bond acceptor, anchoring the inhibitor to the kinase's hinge region.[1] This guide focuses on a key derivative, 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine , a versatile intermediate for the synthesis of potent and selective kinase inhibitors, with a particular emphasis on the Janus Kinase (JAK) family.[2][3]
The methyl group at the 6-position of this scaffold can provide beneficial steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase. The 4-amino group serves as a crucial handle for further chemical elaboration, allowing for the introduction of various substituents to explore the kinase's binding pocket and optimize the compound's pharmacokinetic and pharmacodynamic properties.
Core Application: Synthesis of a Potent JAK Inhibitor
This section provides a detailed protocol for the utilization of this compound as a core building block in the synthesis of a representative Janus Kinase (JAK) inhibitor. The synthetic strategy is based on established palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the formation of carbon-nitrogen bonds.[4][5]
Reaction Scheme: A Modular Approach
The overall synthetic approach is a modular one, allowing for the facile diversification of the final compound. The key transformation is a Buchwald-Hartwig amination, a powerful method for the coupling of an aryl halide with an amine.[4][6]
Caption: General reaction scheme for the synthesis of a JAK inhibitor scaffold.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the step-by-step procedure for the palladium-catalyzed cross-coupling of this compound with a model aryl halide, 4-chlorobenzonitrile.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 1060815-49-2 | 147.18 | 1.0 g | 6.80 |
| 4-Chlorobenzonitrile | 623-03-0 | 137.56 | 1.03 g | 7.48 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 157 mg | 0.17 |
| Xantphos | 161265-03-8 | 578.68 | 297 mg | 0.51 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 4.43 g | 13.6 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 30 mL | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.80 mmol), 4-chlorobenzonitrile (1.03 g, 7.48 mmol), and cesium carbonate (4.43 g, 13.6 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add tris(dibenzylideneacetone)dipalladium(0) (157 mg, 0.17 mmol) and Xantphos (297 mg, 0.51 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (30 mL) via a syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-cyanophenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Causality Behind Experimental Choices
-
Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and accommodating a broader range of substrates.[7]
-
Base: Cesium carbonate is a strong, yet non-nucleophilic, base that is effective in deprotonating the amine and facilitating the catalytic cycle. Its solubility in organic solvents is limited, but it provides a solid-liquid interface that drives the reaction.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for palladium-catalyzed cross-coupling reactions due to its high boiling point and ability to dissolve both the organic reactants and the palladium catalyst complex. The use of an anhydrous solvent is critical to prevent the deactivation of the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst degradation and ensure a successful reaction.
Mechanism of Action: Targeting the JAK-STAT Pathway
The synthesized N-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives are designed to function as ATP-competitive inhibitors of Janus Kinases. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2][8]
Caption: Inhibition of the JAK-STAT signaling pathway.
The 7-azaindole core of the inhibitor binds to the ATP-binding site of the JAK enzyme. The pyridine nitrogen forms a key hydrogen bond with the hinge region of the kinase, mimicking the interaction of adenine. The substituents on the 4-amino group can then extend into other regions of the active site, providing additional interactions that enhance potency and selectivity for specific JAK isoforms.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient synthesis of a diverse range of kinase inhibitors with potential therapeutic applications in oncology, immunology, and inflammatory diseases. The modular nature of the synthetic routes, particularly leveraging robust cross-coupling methodologies, enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. Further exploration of this scaffold is anticipated to yield novel drug candidates with improved therapeutic profiles.
References
- 1. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a Chemical Probe for Kinase Target Validation
Abstract
This technical guide provides a comprehensive framework for utilizing 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a chemical probe for the identification and validation of protein kinase targets. This compound belongs to the 7-azaindole class, a "privileged" scaffold in medicinal chemistry renowned for its ability to effectively target the ATP-binding site of kinases.[1][2][3][4] While specific target data for this particular analog is not extensively published, its structural features strongly suggest its utility as a kinase inhibitor. This guide will therefore focus on the foundational principles and detailed experimental protocols necessary to (1) identify its potential kinase targets through comprehensive profiling and (2) confirm target engagement within a cellular context. We will detail methodologies for broad-spectrum kinase screening and the Cellular Thermal Shift Assay (CETSA), providing researchers with the tools to effectively leverage this probe in their target validation campaigns.
Introduction: The 7-Azaindole Scaffold as a Kinase Privileged Fragment
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in the development of modern kinase inhibitors.[2][3] Its remarkable success stems from its bioisosteric relationship with the purine core of ATP, allowing it to act as an effective "hinge-binder." The pyridine nitrogen and the pyrrole N-H group form a bidentate hydrogen bond network with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors within the ATP pocket.[1][4] This fundamental binding mode is conserved across a vast array of kinases, making the 7-azaindole scaffold a versatile starting point for developing potent and selective inhibitors for diverse kinase targets, including those in the CMGC (CDK, MAPK, GSK3, CLK) and tyrosine kinase families.[2]
This compound is a specific exemplar of this scaffold. The 4-amino group can be crucial for directing interactions within the ATP binding site, while the 6-methyl group can influence selectivity and pharmacokinetic properties. Given its heritage, it is hypothesized that this compound acts as an ATP-competitive kinase inhibitor. The primary challenge and opportunity for researchers is to identify which of the 500+ human kinases are its specific targets.
The Target Validation Workflow: From "What Does it Hit?" to "Does it Engage in Cells?"
A chemical probe is only as valuable as our understanding of its selectivity and cellular activity. The journey from a putative inhibitor to a validated chemical probe involves a multi-step, logical progression.
Figure 1: A logical workflow for validating the targets of a novel chemical probe.
This workflow ensures a rigorous and evidence-based approach. We begin with a broad, unbiased screen to identify potential targets, followed by quantitative confirmation of potency, and culminating in the crucial validation of target engagement in a physiological cellular environment.
Phase 1 & 2 Protocol: Kinase Profiling for Target Discovery and Selectivity
The first essential step is to understand the selectivity profile of this compound. This is achieved by screening the compound against a large panel of purified kinases. Commercial services offer panels covering a significant portion of the human kinome. The goal is to identify which kinases are inhibited and to what extent.
Principle of Kinase Profiling
Biochemical kinase assays typically measure the phosphorylation of a substrate by a kinase in the presence of ATP. The probe is introduced to the reaction, and its ability to inhibit this phosphorylation event is quantified. A common method is to use radiolabeled ATP (e.g., ³³P-ATP) and measure the incorporation of the radiolabel into the substrate.
Step-by-Step Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: For an initial broad screen, a single high concentration (e.g., 10 µM) is typically used to identify any potential interactions.
-
Assay Reaction (Example using Radiometric Assay):
-
In a 96-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Initiate the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), optimized for each kinase.
-
Stop the reaction by adding a solution of phosphoric acid.
-
Spot the reaction mixture onto a filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the remaining radioactivity on the filtermat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Identify "hits" as kinases that are inhibited by >50% or >75% at the screening concentration.
-
Step-by-Step Protocol: IC₅₀ Determination for Primary Hits
For the kinases identified as primary hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution: Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO. A 10-point, 3-fold dilution series is common, covering a range from high micromolar to low nanomolar.
-
Assay Performance: Perform the kinase assay as described in section 3.2, but with the range of inhibitor concentrations.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Illustrative Data Presentation
The results should be compiled into a clear, concise table to facilitate selectivity analysis.
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) | Kinase Family |
| ROCK1 | 98% | 50 | AGC |
| ROCK2 | 95% | 75 | AGC |
| PKA | 15% | >10,000 | AGC |
| DYRK1A | 85% | 250 | CMGC |
| CDK2/CycA | 25% | >10,000 | CMGC |
| JAK2 | 40% | 5,500 | TK |
| c-Met | 10% | >10,000 | TK |
Note: This data is for illustrative purposes only and does not represent experimentally determined values for this specific compound.
From this illustrative data, one would conclude that this compound is a potent inhibitor of ROCK1 and ROCK2, with weaker activity against DYRK1A, and is highly selective against the other kinases tested. This makes it a potential chemical probe for studying ROCK and DYRK signaling pathways.
Phase 3 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
A critical step in probe validation is demonstrating that it binds to its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement.
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (like our chemical probe), its conformational stability increases, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A positive target engagement event results in a "shift" of the melting curve to higher temperatures.
Figure 2: A generalized workflow for an immunoblot-based CETSA experiment.
Step-by-Step Protocol: Immunoblot-Based CETSA
This protocol assumes the target is ROCK1, based on our illustrative profiling data.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or a cell line with known ROCK1 expression) to ~80% confluency.
-
Treat the cells with this compound at a concentration at least 10-fold higher than the biochemical IC₅₀ (e.g., 1 µM) for 1-2 hours. Prepare a parallel culture treated with vehicle (DMSO) as a control.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., anti-ROCK1 antibody).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle- and probe-treated samples, plot the relative band intensity against the corresponding temperature.
-
A successful target engagement is indicated by a rightward shift in the melting curve for the probe-treated samples compared to the vehicle-treated samples.
-
Conclusion and Best Practices
This compound, as a member of the well-validated 7-azaindole class, represents a valuable tool for kinase research. While its specific targets require experimental determination, the workflows and protocols outlined in this guide provide a robust pathway for its characterization and use as a chemical probe.
Key Considerations for Trustworthy Results:
-
Orthogonal Assays: Whenever possible, confirm hits from biochemical screens with different assay formats (e.g., binding vs. activity assays).
-
Cellular Potency: Following target engagement confirmation with CETSA, it is crucial to assess the compound's effect on downstream signaling pathways in cellular functional assays to link target binding to a biological effect.
-
Off-Target Evaluation: Even with a promising selectivity profile, be mindful of potential off-targets. The results from the broad kinase screen are essential for interpreting phenotypic data. A compound is never perfectly selective; it is selective within a certain concentration window.
By following a systematic and rigorous validation process, researchers can confidently employ this compound to dissect complex kinase signaling networks and validate novel therapeutic targets.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Synthesis
Welcome to the technical support guide for the synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with 7-azaindole scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route, with a particular focus on the critical C-N cross-coupling step.
Section 1: Overview of the General Synthetic Strategy
The synthesis of this compound typically proceeds via a multi-step sequence starting from a substituted pyridine precursor. The core 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is first constructed. A common and effective strategy involves the synthesis of a 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. This key intermediate then undergoes a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination, to install the C4-amine functionality.[1][2]
Caption: General workflow for the synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the final amination step?
The Buchwald-Hartwig amination is the most widely reported and versatile method for coupling an amine to the C4 position of the 4-chloro-7-azaindole intermediate.[2][3] This palladium-catalyzed reaction offers high functional group tolerance and can be optimized to achieve excellent yields. Success hinges on the careful selection of the catalyst, ligand, base, and solvent.
Q2: Is it necessary to protect the pyrrole N-H group before the Buchwald-Hartwig amination?
This is a critical consideration. While protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl) can be used, they add steps to the synthesis and deprotection can be challenging, sometimes leading to side products.[2] Fortunately, modern Buchwald-Hartwig protocols, particularly those using advanced phosphine ligands, often show high selectivity for coupling at the C4-Cl bond over the N-H bond, making protection unnecessary.[1] Proceeding with the unprotected N-H is generally more efficient and is the recommended starting point for optimization.
Q3: My starting 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine seems unstable. How should I handle and store it?
Halo-azaindoles can be susceptible to degradation, especially in the presence of light or acid/base contaminants. It is recommended to store the material under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place. For reactions, ensure all solvents are anhydrous and glassware is properly dried to prevent hydrolysis of the chloro-substituent.
Section 3: Troubleshooting Guide: Low Yield in the Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine with ammonia (or an ammonia equivalent) is consistently giving low yields (<40%). What are the likely causes and how can I fix it?
This is a common and multifaceted problem. A low yield is typically traced back to one of four areas: catalyst system, reaction conditions, side reactions, or starting material quality. The following decision tree and detailed explanations will guide your troubleshooting process.
References
Technical Support Center: Purification of Substituted Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for the purification of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Pyrrolo[2,3-b]pyridines are key scaffolds in many biologically active molecules, and their effective purification is a critical step in their synthesis and development.[1][2][3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common purification challenges.
Q1: My crude substituted pyrrolo[2,3-b]pyridine appears as a dark, tarry substance. What is the likely cause and how can I clean it up?
A1: The formation of a dark, tarry crude product often indicates polymerization or degradation of the starting materials or product. This can be caused by harsh reaction conditions, such as high temperatures or the use of strong acids or bases. To address this, consider the following:
-
Optimize Reaction Conditions: Re-evaluate your reaction temperature, time, and the stoichiometry of your reagents. Milder conditions can often prevent the formation of polymeric byproducts.
-
Initial Work-up: Before attempting column chromatography, try an extractive work-up with a suitable organic solvent and aqueous washes to remove highly polar impurities. Washing with a saturated solution of sodium bicarbonate can neutralize acidic residues, while a brine wash can help break up emulsions.
-
Trituration: If the tarry material contains your desired product, trituration with a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective initial purification step.
Q2: I am observing a significant amount of a highly polar byproduct that streaks on my TLC plate. What could this be and how do I remove it?
A2: A common highly polar byproduct in the synthesis of pyridinic compounds is the corresponding N-oxide.[4][5][6][7] This can occur if your reaction is exposed to oxidizing agents or even air under certain conditions.
-
Identification: N-oxides typically have a much lower Rf value on silica gel TLC compared to the parent pyridine. You can often confirm its presence by mass spectrometry, looking for a mass corresponding to your product + 16 amu.
-
Removal:
-
Chromatography: A higher percentage of a polar solvent (e.g., methanol or isopropanol) in your mobile phase during column chromatography can help elute the N-oxide. However, it may still co-elute with your product if their polarities are too similar.
-
Acidic Wash: N-oxides are more basic than their parent pyridines. An acidic wash (e.g., with dilute HCl) during the work-up can protonate the N-oxide, making it water-soluble and allowing for its removal in the aqueous layer. Be cautious, as your desired product may also be acid-sensitive.
-
Reduction: If other methods fail, you can try to reduce the N-oxide back to the parent pyridine using a mild reducing agent like PPh3 or PCl3. This would add another step to your synthesis but could be a viable solution for salvaging your material.
-
Q3: My purified pyrrolo[2,3-b]pyridine shows residual metal catalyst (e.g., Palladium, Copper) contamination. How can I remove it?
A3: Residual metal catalysts from cross-coupling reactions are a common issue.[8][9][10] Their removal is crucial, especially for compounds intended for biological testing.
-
Specialized Scavengers: There are commercially available silica-based or polymer-based metal scavengers with functional groups that chelate and remove residual metals. These can be added to a solution of your compound, stirred, and then filtered off.
-
Activated Carbon: Treatment with activated carbon can also be effective for removing residual palladium. Dissolve your compound in a suitable solvent, add activated carbon, stir for a period, and then filter through a pad of celite. Be aware that this can sometimes lead to loss of your product due to adsorption.
-
Aqueous Washes: For some palladium catalysts, washing with an aqueous solution of a chelating agent like EDTA or thiourea during the work-up can be effective.
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed strategies for tackling complex purification problems.
Challenge 1: Co-elution of Structurally Similar Impurities
Problem: You are unable to separate your desired substituted pyrrolo[2,3-b]pyridine from a closely related impurity (e.g., a regioisomer or a dehalogenated byproduct) using standard silica gel chromatography.
Causality: Structurally similar impurities often have very similar polarities, making their separation by normal-phase chromatography challenging.[11] This is a common issue when multiple reactive sites are present on the starting materials.
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting impurities.
Step-by-Step Methodologies:
-
Mobile Phase Optimization:
-
Solvent System: Systematically screen different solvent systems. For example, if you are using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system. Sometimes the change in solvent-solute interactions is enough to improve separation.
-
Additives: For basic compounds like pyrrolo[2,3-b]pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and may enhance separation by deactivating acidic sites on the silica gel.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds, as it can reduce tailing.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity, can be very effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Amino- or Cyano-propylated Silica: These bonded phases offer different selectivities compared to standard silica and can be useful for separating isomers.
-
-
Crystallization:
-
If your compound is a solid, crystallization can be a powerful purification technique.[12][13][14] Screen a variety of solvents to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below. A good starting point is to try solvents from different classes (e.g., alcohols, esters, aromatic hydrocarbons, and ethers).
-
-
Derivatization:
-
In challenging cases, you can temporarily derivatize your compound to alter its physical properties. For example, if your impurity lacks a reactive functional group that your desired product has (or vice versa), you can react your mixture to protect one of the compounds, allowing for easy separation. The protecting group can then be removed to yield the pure product. This is often a last resort due to the additional synthetic steps involved.
-
Challenge 2: Removal of Protecting Groups and Their Byproducts
Problem: After a deprotection step (e.g., removal of a SEM or BOC group), the purification is complicated by the presence of the deprotection reagents and byproducts.[15]
Causality: Deprotection reagents are often used in excess and can generate byproducts that have similar polarities to the desired product. For instance, the removal of a SEM group can release formaldehyde, which can lead to the formation of various side products.[15]
Troubleshooting Guide:
| Protecting Group | Common Deprotection Reagents | Potential Byproducts & Removal Strategy |
| SEM (2-(trimethylsilyl)ethoxymethyl) | Tetrabutylammonium fluoride (TBAF), Trifluoroacetic acid (TFA) | Byproducts: Formaldehyde, silyl ethers. Strategy: An aqueous work-up is crucial. A wash with aqueous NaHCO3 can quench acidic reagents. Formaldehyde can sometimes be removed by a wash with a dilute solution of sodium bisulfite. Column chromatography is often still necessary. |
| BOC (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Byproducts: t-butanol, isobutylene. Strategy: These byproducts are volatile and can often be removed under high vacuum. An aqueous work-up with a base wash will neutralize the acid. |
| Benzenesulfonyl | NaOH, KOH | Byproducts: Benzenesulfonic acid salts. Strategy: These salts are typically water-soluble and can be removed with an aqueous extraction. |
Part 3: Standardized Purification Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography of a Substituted Pyrrolo[2,3-b]pyridine
Objective: To purify a crude substituted pyrrolo[2,3-b]pyridine from less polar and more polar impurities using silica gel chromatography.
Materials:
-
Crude substituted pyrrolo[2,3-b]pyridine
-
Silica gel (40-63 µm)
-
Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)
-
Flash chromatography system or glass column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find an optimal mobile phase. A good solvent system will give your desired product an Rf value of ~0.2-0.4 and show good separation from impurities. For basic pyrrolo[2,3-b]pyridines, consider adding 0.5% triethylamine to the mobile phase to reduce tailing.
-
-
Column Packing:
-
Dry Packing (for flash systems): Fill the column with dry silica gel.
-
Slurry Packing (for glass columns): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica gel bed.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Apply this powder to the top of the column.
-
-
Elution:
-
Start eluting with the initial, least polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted pyrrolo[2,3-b]pyridine.
-
Protocol 2: Recrystallization of a Solid Substituted Pyrrolo[2,3-b]pyridine
Objective: To purify a solid substituted pyrrolo[2,3-b]pyridine by crystallization.
Materials:
-
Crude solid substituted pyrrolo[2,3-b]pyridine
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.
-
Heat the test tubes with insoluble material to see if the solid dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
A good crystallization solvent will dissolve the compound when hot but not when cold.
-
-
Crystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals start to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Workflow for Purification Method Selection:
Caption: General workflow for selecting a purification method.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-oxide synthesis by oxidation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Khan Academy [khanacademy.org]
- 12. tandfonline.com [tandfonline.com]
- 13. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of 7-Azaindole Inhibitors
Welcome to the technical resource center for drug development professionals working with 7-azaindole inhibitors. The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitors, due to its exceptional ability to form key hydrogen bond interactions in ATP binding sites.[1] However, this "privileged" structure is frequently part of larger, complex molecules that suffer from poor aqueous solubility and other liabilities, leading to low and variable oral bioavailability—a critical hurdle in clinical development.[2][3]
This guide provides a structured, cause-and-effect-driven approach to diagnosing the root cause of poor oral bioavailability for your 7-azaindole compounds and implementing effective solutions. We will move from foundational questions to deep, protocol-driven troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during early-stage development.
Q1: My 7-azaindole inhibitor shows potent in vitro activity but very low exposure in animal PK studies. What are the likely causes? A: Low oral bioavailability is typically a multifactorial problem stemming from one or more of three primary barriers: absorption, metabolism, and solubility.[3] For 7-azaindole inhibitors, which are often large and lipophilic, the most common culprits are:
-
Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a hallmark of many kinase inhibitors.[4]
-
High First-Pass Metabolism: The compound is extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.
-
Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. This can be exacerbated by active efflux, where transporters like P-glycoprotein (P-gp) pump the drug back into the GI lumen.
Q2: What is the most effective initial experimental workflow to diagnose the bioavailability barrier for my compound? A: A tiered, systematic approach is crucial. Before proceeding to costly in vivo studies, a series of in vitro assays can provide a clear diagnosis:
-
Physicochemical Characterization: Determine aqueous solubility at different pH values (e.g., pH 2.0, 6.8) and measure the partition coefficient (LogP/D). This helps to classify your compound within the Biopharmaceutics Classification System (BCS).[5]
-
In Vitro Permeability Assessment: A Caco-2 bidirectional permeability assay is the industry standard. It assesses passive permeability and, critically, identifies if your compound is a substrate of efflux transporters like P-gp.[6]
-
In Vitro Metabolic Stability: Incubate your compound with human liver microsomes (HLM) and/or hepatocytes. This will reveal its susceptibility to Phase I (CYP-mediated) and Phase II metabolism.[7]
Q3: Is the 7-azaindole core itself susceptible to metabolism? A: Yes. While often stable, the 7-azaindole ring can be a metabolic hotspot. A key enzyme to consider is aldehyde oxidase (AO), which can oxidize the 2-position of the 7-azaindole ring.[7] If your compound shows high clearance in human hepatocyte assays but is stable in microsomes (which lack AO), AO-mediated metabolism is a likely cause. This knowledge can guide medicinal chemistry efforts to block that specific metabolic site.[7]
Q4: How does the Biopharmaceutics Classification System (BCS) guide my strategy? A: The BCS classifies drugs based on their solubility and permeability, providing a framework for selecting the most appropriate bioavailability enhancement strategy.[5]
-
BCS Class I (High Sol, High Perm): Ideal; no major barriers.
-
BCS Class II (Low Sol, High Perm): Most common for 7-azaindole inhibitors. Bioavailability is limited by the dissolution rate. The primary focus should be on solubility-enhancing formulations.[5]
-
BCS Class III (High Sol, Low Perm): Permeability is the rate-limiting step. Strategies must focus on overcoming the intestinal barrier.
-
BCS Class IV (Low Sol, Low Perm): The most challenging class, requiring strategies that address both solubility and permeability.[5]
Section 2: Troubleshooting Guide: A Root-Cause Analysis
Once initial data points to a specific barrier, this section provides in-depth troubleshooting and solution pathways.
Problem Area 1: Poor Aqueous Solubility (BCS Class II/IV)
-
Symptoms: The compound precipitates when diluted into aqueous buffers; dissolution assays show a very slow or incomplete release profile; PK studies show high variability and a significant positive food effect.
-
Causality: For a drug to be absorbed, it must first be dissolved in the GI fluid. For highly lipophilic molecules (often with LogP > 3), the energy required to break the crystal lattice and solvate the molecule in water is prohibitively high, making dissolution the rate-limiting step for absorption.
The goal of formulation is to present the drug to the GI tract in a higher-energy, more readily absorbable state.
| Strategy | Mechanism of Action | Best Suited For | Key Considerations |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed within a polymer matrix, preventing crystallization. This maintains the drug in a high-energy, amorphous state with significantly higher apparent solubility.[4] | Compounds with high melting points and strong crystal lattice energy ("brick dust"). | Drug-polymer miscibility and physical stability are critical. Requires careful screening of polymers and drug loading. |
| Lipid-Based Formulations (LBFs) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with GI fluids, these systems form fine emulsions or microemulsions (SEDDS/SMEDDS), keeping the drug solubilized for absorption.[8][9] | Lipophilic compounds (LogP > 3) that have good solubility in lipidic excipients. | Drug loading can be limited. The choice of excipients is crucial for performance and avoiding GI irritation. |
| Particle Size Reduction (Nanonization) | Reduces particle size to the sub-micron range, dramatically increasing the surface area-to-volume ratio. According to the Noyes-Whitney equation, this directly increases the dissolution rate.[5][9] | Compounds where dissolution rate, not intrinsic solubility, is the primary barrier. | Can be a high-energy, unstable state. Risk of particle agglomeration (Ostwald ripening). |
| Lipophilic Salt Formation | Converts a basic or acidic drug into a salt with a lipophilic counter-ion (e.g., docusate). This can dramatically increase the drug's solubility in lipid excipients, enabling high-loading LBFs.[2][10] | Ionizable drug candidates being considered for lipid-based formulations. | Requires the parent molecule to have an ionizable center. Synthesis and solid-state characterization are necessary. |
Problem Area 2: Low Intestinal Permeability (BCS Class III/IV)
-
Symptoms: The compound has adequate aqueous solubility but shows low appearance in the basolateral chamber of a Caco-2 assay. The efflux ratio (Papp B-A / Papp A-B) is high (>2-3).
-
Causality: The apical membrane of intestinal enterocytes contains efflux transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which act as cellular "bouncers," actively pumping xenobiotics back into the GI lumen.[6] Many kinase inhibitors are substrates for these transporters.
-
Confirm Transporter Involvement: The most direct way to confirm efflux is to repeat the Caco-2 permeability assay in the presence of known inhibitors of P-gp (e.g., Verapamil) and BCRP (e.g., Ko143). A significant increase in the A-to-B permeability and a reduction in the efflux ratio in the presence of an inhibitor is a definitive sign of transporter involvement.[11]
-
Medicinal Chemistry Redesign: If efflux is confirmed as the primary barrier, structural modification is the most robust solution. Strategies include:
-
Reducing Hydrogen Bond Donors (HBDs): Efflux pumps often recognize molecules with multiple HBDs. Reducing the HBD count below 5 is a common goal.[12]
-
Increasing Molecular Flexibility or Adding Polar Surface Area (PSA): Sometimes, subtle changes that disrupt the ideal conformation for transporter binding can reduce efflux without compromising target potency.
-
Prodrug Strategies: A prodrug approach can be used to mask the features recognized by the transporter. The prodrug is absorbed intact and then cleaved in the blood or target tissue to release the active inhibitor.
-
Problem Area 3: High First-Pass Metabolism
-
Symptoms: The compound is stable in buffer, has good solubility and permeability, but in vivo oral bioavailability (F%) is low. The ratio of AUC after oral dosing to AUC after intravenous (IV) dosing is significantly less than 1. In vitro metabolic stability assays show rapid clearance.
-
Causality: Enzymes in the gut wall (e.g., CYP3A4) and liver extensively metabolize the drug after absorption but before it reaches systemic circulation. This is known as first-pass metabolism or presystemic clearance.
-
Identify the Metabolic Hotspot: The first step is to perform metabolite identification studies using liver microsomes or hepatocytes and LC-MS/MS. This will pinpoint the exact site on the molecule that is being modified (e.g., oxidation, glucuronidation).
-
Site-Specific Medicinal Chemistry: Once the "soft spot" is known, chemists can make targeted modifications to block the metabolic reaction.
-
For AO-mediated oxidation of the 7-azaindole ring: Adding a small substituent, such as a methyl or fluoro group, at the 2-position can effectively block metabolism at that site.[7]
-
For CYP-mediated oxidation: Common strategies include replacing a metabolically liable C-H bond with a C-F bond or introducing electron-withdrawing groups nearby to deactivate the site to oxidation.
-
Deuteration: Replacing hydrogen with its heavier isotope, deuterium, at the site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing metabolic clearance.[13]
-
Section 3: Key Experimental Protocols
These abbreviated protocols outline the core methodologies for diagnosing bioavailability barriers.
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Objective: To determine the apparent permeability (Papp) and identify potential for active efflux.
-
Methodology:
-
Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to form a differentiated, polarized monolayer.
-
Confirm monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.
-
Prepare dosing solutions of the 7-azaindole inhibitor in transport buffer (e.g., HBSS).
-
Apical to Basolateral (A→B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min).
-
Analyze the concentration of the compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate Papp (in cm/s) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
-
Interpretation:
-
Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability.
-
Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability.
-
ER > 2: Suggests active efflux. Run the assay with specific transporter inhibitors to confirm.
-
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To determine the intrinsic clearance rate of a compound by Phase I enzymes.
-
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (HLM), phosphate buffer (pH 7.4), and the 7-azaindole inhibitor at a low concentration (e.g., 1 µM).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).
-
At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Include control incubations: a negative control without NADPH to check for non-enzymatic degradation and a positive control with a known rapidly metabolized drug (e.g., Verapamil).
-
Centrifuge the quenched samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining vs. time.
-
The slope of the linear regression of this plot gives the rate constant, k.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
-
Interpretation:
-
t½ > 30 min: Generally considered stable.
-
t½ < 10 min: High clearance; likely to be rapidly metabolized in vivo.
-
Section 4: Visualized Strategy & Decision-Making Workflow
Effectively overcoming poor bioavailability requires an integrated approach. The following workflow provides a logical decision tree for navigating the troubleshooting process, from initial characterization to solution selection.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. bioivt.com [bioivt.com]
- 7. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach [mdpi.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Azaindole Synthesis
Welcome to the technical support center for the Buchwald-Hartwig amination of azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this privileged heterocyclic scaffold. Azaindoles present unique challenges due to their electronic properties and potential for catalyst inhibition.[1][2] This document provides practical, in-depth answers to common problems, moving from fundamental questions to advanced troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What makes the Buchwald-Hartwig amination of azaindoles so challenging compared to simpler aryl halides?
A1: The primary challenge with azaindoles lies in the pyridine nitrogen atom within the bicyclic system. This nitrogen introduces several complexities:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center. This is particularly problematic in 7-azaindoles, where the N1 (pyrrole) and N7 (pyridine) nitrogens can act as a bidentate chelating ligand, effectively sequestering the active catalyst and halting the catalytic cycle.[1]
-
Substrate Reactivity: The electron-deficient nature of the pyridine ring can influence the reactivity of the halo-azaindole in the oxidative addition step.
-
N-H Reactivity: The pyrrolic N-H is acidic and can participate in side reactions. Under basic conditions, the deprotonated azaindole can act as a nucleophile, leading to undesired homo-coupling.[1]
Q2: What is the fundamental catalytic cycle for the Buchwald-Hartwig amination?
A2: The reaction proceeds through a well-established palladium-catalyzed cycle. Understanding these steps is crucial for troubleshooting, as different reaction components influence specific stages. The generally accepted mechanism involves:
-
Pd(0) Catalyst Activation: If starting with a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. Using pre-formed Pd(0) complexes or specialized "precatalysts" bypasses this often-unreliable step.[3][4]
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[5][6][7]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and the base removes a proton to form a more nucleophilic amido-complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the active L-Pd(0) catalyst.[8][9]
View Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low conversion.
Problem 2: Side Product Formation
Even when the reaction proceeds, undesired products can significantly lower the yield of the target molecule.
A6: Hydrodehalogenation is a common side reaction that competes with reductive elimination. It is often favored by:
-
High Temperatures: Running the reaction at excessively high temperatures can promote this pathway. Try lowering the temperature by 10-20 °C.
-
Suboptimal Ligand: The ligand's steric and electronic properties are key. Bulky ligands that accelerate the rate of reductive elimination relative to side reactions are beneficial. [5]If you are using a less bulky ligand, switching to one like XPhos or RuPhos can minimize this issue.
-
Water Content: Ensure your reaction is strictly anhydrous, as water can be a proton source.
A7: Selective monoarylation of primary amines can be challenging.
-
Ligand Choice: This is a classic problem solved by ligand design. BrettPhos is a ligand specifically developed to promote the selective monoarylation of primary amines with aryl chlorides and mesylates. [10]Its steric bulk prevents the binding of the bulkier secondary amine product to the catalyst.
-
Stoichiometry: Using a slight excess of the primary amine (1.1-1.2 equivalents) can sometimes help, but ligand choice is the more robust solution.
Problem 3: Catalyst Decomposition
A8: The formation of a black precipitate is the classic sign of catalyst decomposition into elemental palladium ("palladium black"), which is catalytically inactive.
[11]* Cause: This usually happens when the ligand cannot sufficiently stabilize the Pd(0) intermediate. It can be caused by high temperatures, impurities, or an inadequate ligand-to-palladium ratio.
-
Solution:
-
Use a Pre-catalyst: As mentioned, pre-catalysts provide a more controlled entry into the catalytic cycle and are less prone to decomposition.
-
Add Extra Ligand: When not using a pre-catalyst, adding a slight excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:1.2 to 1:1.5) can help stabilize the catalyst.
[12] 3. Lower the Temperature: High heat accelerates decomposition. If possible, find a more active catalyst system that operates at a lower temperature.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
This table provides a robust starting point for the optimization of the Buchwald-Hartwig amination of an unprotected halo-azaindole.
Parameter Recommended Condition Rationale & Comments Halo-azaindole 1.0 equiv The limiting reagent. Purity should be >95%. Amine 1.2 equiv A slight excess is typically used. Palladium Source RuPhos Pd G4 Pre-catalyst (or other G4 pre-catalyst) [9] 1-2 mol %. Pre-catalysts offer superior performance and reproducibility for this substrate class. [1][13] Ligand RuPhos 1-2 mol %. Use the corresponding ligand for the pre-catalyst. Base LiHMDS (1.0 M in THF) 2.5 equiv. Crucial for deprotonating both the amine and the azaindole N-H to prevent catalyst inhibition. [1] Solvent THF (anhydrous, degassed) Provides good solubility for the LiHMDS base and reaction components. Dioxane or Toluene can be screened as alternatives with other bases. [3] Temperature 65 - 80 °C Start at a moderate temperature. Can be increased to 100-110 °C if reactivity is low, but monitor for decomposition. Atmosphere Argon or Nitrogen Essential to prevent oxidation of the Pd(0) catalyst.
Detailed Experimental Protocol: General Procedure for Amination of 4-Chloro-7-azaindole
This protocol is adapted from methodologies reported by Buchwald and coworkers for unprotected halo-azaindoles.
[1]
Materials:
-
4-Chloro-7-azaindole (1.0 mmol)
-
Amine (e.g., N-methylpiperazine) (1.2 mmol)
-
RuPhos Pd G4 pre-catalyst (0.02 mmol, 2 mol %)
-
RuPhos (0.02 mmol, 2 mol %)
-
LiHMDS (1.0 M solution in THF, 2.5 mL, 2.5 mmol)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-7-azaindole, the RuPhos Pd G4 pre-catalyst, and the RuPhos ligand.
-
Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed THF (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Begin vigorous stirring and add the LiHMDS solution (2.5 mL) dropwise via syringe over 1 minute.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole derivative.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Kinase Assay Variability with 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to the technical support center for researchers utilizing 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 4-Amino-6-methyl-7-azaindole, in kinase assays. This guide is designed to provide in-depth troubleshooting strategies and address common sources of variability to ensure the generation of robust and reproducible data. As an ATP-competitive kinase inhibitor scaffold, pyrrolo[2,3-b]pyridines are powerful tools in drug discovery, but their successful application hinges on meticulous experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most common to the more complex issues encountered when working with this compound and similar small molecule inhibitors.
Section 1: Compound-Related Issues
Question 1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
Answer: This phenomenon, often termed "DMSO shock," is a common challenge with hydrophobic compounds.[1] DMSO is an excellent organic solvent, but upon rapid dilution into an aqueous buffer, the localized solvent environment becomes predominantly aqueous. If the compound's aqueous solubility is low, it will precipitate. Here’s how to address this:
-
Optimize DMSO Concentration: The final DMSO concentration in your assay should be as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.[2] However, even low concentrations of DMSO can affect some kinases.[3][4] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Mixing Technique: Add the compound stock to the assay buffer while vortexing or mixing to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.
-
Pre-warm the Buffer: Gently warming the assay buffer to the reaction temperature before adding the compound can sometimes improve solubility.
Question 2: I'm observing inconsistent IC50 values between experiments. Could my compound be unstable?
Answer: Yes, compound instability is a significant source of variability. The pyrrolo[2,3-b]pyridine core is generally stable, but factors in your assay buffer could lead to degradation over time.
-
pH Sensitivity: The nitrogen atoms in the azaindole ring system can be protonated, and the compound's stability may be pH-dependent. Ensure your assay buffer pH is stable and appropriate for your target kinase.
-
Redox Instability: Buffers containing reducing agents like Dithiothreitol (DTT) are common in kinase assays to maintain enzyme activity. However, some compounds can be sensitive to these agents. If you suspect instability, you can test the compound's integrity after incubation in the complete assay buffer (without the kinase) using methods like HPLC.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to compound degradation or precipitation. It is best practice to aliquot your stock solution into single-use volumes upon preparation.[5]
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% Anhydrous DMSO | High solubility for many hydrophobic compounds. |
| Stock Concentration | 10-50 mM | Allows for small volumes to be used in assays, minimizing solvent effects. |
| Storage | Aliquoted at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO in Assay | ≤ 0.5% (and consistent) | Minimizes off-target effects of the solvent on kinase activity.[4][6] |
Section 2: Assay Condition and Reagent Variability
Question 3: I see little to no inhibition of my target kinase, even at high concentrations of the compound. What should I check?
Answer: This is a common issue that can be systematically addressed by evaluating the compound, the kinase, and the assay conditions.
-
Confirm Kinase Activity: The primary suspect should always be the kinase itself. Ensure your enzyme is active by including a positive control inhibitor known to be effective against your target. Also, run a "no inhibitor" control to establish a baseline of kinase activity.
-
ATP Concentration is Critical: As an ATP-competitive inhibitor, the apparent potency of this compound is highly dependent on the ATP concentration in the assay.[7] If the ATP concentration is too high, it will outcompete the inhibitor for the binding site. For maximal sensitivity to ATP-competitive inhibitors, the ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Compound Integrity: Verify the purity and identity of your compound stock. If possible, confirm the concentration of a freshly prepared stock solution.
Question 4: My assay results show high variability between replicate wells. How can I improve precision?
Answer: High variability often points to inconsistencies in your experimental technique or reagents.
-
Pipetting and Mixing: Ensure all pipettes are calibrated. For small volumes, use low-retention tips. Thoroughly mix all master mixes before aliquoting to the plate wells.
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can introduce variability.[7] It is good practice to fill the outer wells with buffer or media and use the inner wells for your experimental samples.
-
Reagent Stability: Ensure all reagents, especially ATP and the kinase, are stored correctly and have not undergone multiple freeze-thaw cycles. Aliquoting reagents is a crucial step to maintain their activity.
Experimental Protocol: Preparing Compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Diagram: Troubleshooting Workflow for Kinase Assay Variability
Caption: A logical workflow for troubleshooting common issues in kinase assays.
Section 3: Understanding Potential Off-Target Effects
Question 5: How do I know if the observed effects are due to inhibition of my target kinase or an off-target?
Answer: This is a critical question in kinase inhibitor research. The pyrrolo[2,3-b]pyridine scaffold has been reported to inhibit a range of kinases, including but not limited to CSF1R, RET, p38, PKB/Akt, and FGFR.[3][8] Therefore, it is plausible that this compound may have activity against multiple kinases.
-
Kinase Profiling: The most definitive way to assess selectivity is to screen the compound against a broad panel of kinases. This will provide an IC50 value for your primary target and identify potential off-target interactions.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same kinase produces the same phenotype, it strengthens the evidence for on-target activity.[9]
-
Rescue Experiments: In cell-based assays, you can perform a rescue experiment by overexpressing a form of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it confirms on-target activity.
Diagram: General Kinase Assay Workflow
Caption: A simplified workflow for a typical in vitro kinase assay.
By systematically addressing these potential sources of variability, researchers can enhance the quality and reliability of their kinase assay data when working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing C-N Cross-Coupling in Azaindole Synthesis
Welcome to the technical support center for C-N cross-coupling reactions in azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Azaindoles are critical scaffolds in medicinal chemistry, and their successful functionalization via C-N bond formation is often a pivotal step in the synthesis of novel therapeutic agents.[1][2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and empower you to optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the C-N cross-coupling of azaindoles, providing causative explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
This is one of the most common challenges in Buchwald-Hartwig amination of azaindoles and can be attributed to several factors.[4][5]
Possible Causes & Recommended Actions:
-
Catalyst Inactivation: The pyridine nitrogen in the azaindole ring can coordinate to the palladium center, leading to catalyst inhibition or "poisoning".[6][7]
-
Solution: Employ sterically hindered biarylphosphine ligands such as XPhos, SPhos, or DavePhos.[2][8] These bulky ligands create a coordinatively saturated palladium center, minimizing unwanted interactions with the azaindole nitrogen. The use of palladium precatalysts can also ensure the efficient generation of the active Pd(0) species.[2]
-
-
Ineffective Base: The choice of base is critical and substrate-dependent. An inappropriate base can lead to incomplete deprotonation of the amine or the azaindole N-H (if unprotected), or it can be incompatible with other functional groups in your molecule.
-
Solution: For unprotected azaindoles, a strong, non-nucleophilic base like LiHMDS is often preferred as it can deprotonate both the coupling amine and the azaindole N-H.[2][9] For N-protected azaindoles, common bases include NaOtBu, K₂CO₃, or Cs₂CO₃.[8][10] A screening of bases is often necessary to find the optimal conditions for your specific substrate.
-
-
Poor Reagent Quality: Palladium-catalyzed reactions are highly sensitive to impurities.
-
Solution: Ensure all reagents, especially the solvent and amine, are anhydrous and of high purity. Solvents should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]
-
-
Sub-optimal Temperature: The reaction temperature may be too low for the oxidative addition of less reactive aryl halides (e.g., chlorides).
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[11] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce your yield.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation: The replacement of the halide on your azaindole with a hydrogen atom.
-
Cause: This can be promoted by moisture or certain bases.
-
Solution: Ensure strictly anhydrous conditions. If using a strong base like NaOtBu, ensure it is of high quality.
-
-
Homocoupling of Azaindole: Formation of a bi-azaindole species.
-
Cause: This can occur, particularly with unprotected azaindoles, through transmetalation with the deprotonated azaindole.
-
Solution: Using a strong base like LiHMDS to fully deprotonate the azaindole can sometimes mitigate this side reaction.[2] Optimizing the ligand and reaction temperature can also help favor the desired cross-coupling pathway.
-
-
N-Arylation of the Azaindole Ring: If your azaindole is unprotected, the amine coupling partner may react at the azaindole nitrogen instead of the halogenated carbon.
-
Cause: This is a competing C-N coupling reaction.
-
Solution: The use of palladium precatalysts with bulky biarylphosphine ligands has been shown to be highly selective for the C-X bond over the N-H bond.[2][12] Protecting the azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM, or benzyl) can also be an effective strategy.[6][10]
-
Decision-Making Workflow for Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Selectivity of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to the technical support guide for the synthesis and purification of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice and frequently asked questions to address selectivity challenges encountered during its synthesis. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, often employed as a bioisostere for indole or purine systems to modulate properties like solubility and target binding.[1][2] However, its synthesis can be complex, with selectivity being a primary hurdle. This guide is designed to equip researchers with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the key selectivity issues?
A1: The synthesis of 4-amino-7-azaindole derivatives often involves the construction of the bicyclic ring system followed by the introduction of the amine group. A prevalent strategy is the palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) of a corresponding 4-halo-6-methyl-1H-pyrrolo[2,3-b]pyridine precursor.
Key Selectivity Challenges:
-
Regioselectivity during Halogenation: The initial halogenation of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core can yield a mixture of isomers if multiple positions are reactive. Directing this reaction to the desired C4 position is critical.
-
Competitive Amination: In the presence of multiple halogen substituents on the pyrrolopyridine core, the amination reaction may occur at undesired positions. The relative reactivity of different C-X bonds (e.g., C-I vs. C-Cl) can sometimes be exploited to achieve selectivity.
-
N-Arylation vs. C-Amination: Under certain conditions, the amine nucleophile can react at the pyrrole nitrogen (N1) instead of the desired C4 position, leading to N-arylated byproducts.
-
Over-amination: If dihalo-substituted precursors are used, double amination can occur, reducing the yield of the target mono-aminated product.
Q2: How can I improve the regioselectivity of the amination reaction on a di-halogenated 7-azaindole precursor?
A2: Achieving regioselective amination on a di-halogenated 7-azaindole, for instance, a 2-iodo-4-chloro derivative, relies on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. Typically, the C-I bond is more reactive than the C-Cl bond in oxidative addition.
A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines demonstrated that a chemoselective Suzuki-Miyaura coupling could be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position.[3][4] This suggests that in a di-halo system with different halogens, the more reactive halogen can be selectively functionalized first, leaving the less reactive one for a subsequent transformation.
Q3: What role do protecting groups play in improving selectivity?
A3: Protecting groups are crucial for enhancing selectivity by:
-
Preventing N-Arylation: The pyrrole nitrogen (N-H) is acidic and can compete with the desired C-N bond formation. Protecting this nitrogen with a suitable group, such as tosyl (Ts), benzenesulfonyl (Bs), or (trimethylsilyl)ethoxymethyl (SEM), blocks this side reaction.[1][4] The choice of protecting group is critical, as its removal (deprotection) should not affect other parts of the molecule.
-
Directing Lithiation: Bulky protecting groups like triisopropylsilyl (TIPS) can sterically hinder certain positions, directing metalation (e.g., lithiation) to other sites for subsequent functionalization.[1]
-
Activating the Ring System: The SEM group has been shown to have a dual role as both a protecting and activating group, facilitating nucleophilic aromatic substitution on 7-azaindoles under mild conditions.[5]
Q4: I am observing significant byproduct formation during the final SEM-deprotection step. What could be the cause and how can I mitigate it?
A4: The deprotection of the (trimethylsilyl)ethoxymethyl (SEM) group can be challenging. A known issue is the release of formaldehyde during the reaction, which can lead to various side products.[4] For instance, the formation of a tricyclic eight-membered 7-azaindole has been reported as an interesting side product.[4]
Mitigation Strategies:
-
Careful Selection of Deprotection Conditions: The conditions for SEM deprotection need to be carefully optimized. Common reagents include trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF). The temperature and reaction time should be minimized to reduce byproduct formation.
-
Use of Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can help to trap the released formaldehyde and prevent it from reacting with the desired product or intermediates.
-
Alternative Protecting Groups: If SEM deprotection proves consistently problematic, consider using an alternative N-protecting group that can be removed under milder, orthogonal conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-amino product with significant amounts of starting 4-halo-pyrrolopyridine remaining. | 1. Inefficient catalyst system for the Buchwald-Hartwig amination. 2. Deactivation of the palladium catalyst. 3. Sterically hindered amine or substrate. 4. Incorrect base or solvent. | 1. Optimize the catalyst system: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, RuPhos, XPhos).[3][6][7] The choice of ligand is crucial and can significantly impact the reaction outcome.[8] 2. Ensure inert atmosphere: Oxygen can deactivate the catalyst. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (N₂ or Ar). 3. Increase reaction temperature and/or time: For sterically demanding substrates, higher temperatures may be required to overcome the activation energy barrier. 4. Screen bases and solvents: Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. Solvents like toluene, dioxane, and DMF are frequently used. The optimal combination will depend on the specific substrates. |
| Formation of a significant amount of the 2-amino isomer instead of the desired 4-amino product. | 1. Starting material is a mixture of 2-halo and 4-halo isomers. 2. Isomerization under reaction conditions. 3. Non-selective halogenation in a previous step. | 1. Verify the purity of the starting material: Use analytical techniques like NMR and LC-MS to confirm the isomeric purity of the halo-pyrrolopyridine. 2. Purify the starting material: If the starting material is a mixture, purify it using chromatography or recrystallization before proceeding with the amination. 3. Optimize the halogenation step: Re-evaluate the conditions of the halogenation reaction to favor the formation of the desired 4-halo isomer. |
| Significant formation of a di-aminated byproduct. | 1. Use of a di-halo-pyrrolopyridine as a starting material. 2. Reaction conditions are too harsh, leading to the amination of a less reactive C-X bond. | 1. Use stoichiometric amounts of the amine: Carefully control the stoichiometry of the amine to favor mono-amination. 2. Lower the reaction temperature: Milder conditions may improve selectivity for the more reactive halogen. 3. Consider a stepwise approach: If possible, functionalize the more reactive halogen first with a different group before proceeding with the amination at the C4 position. |
| Isolation of N1-arylated byproduct. | 1. The pyrrole nitrogen is not protected. 2. The protecting group is cleaved under the reaction conditions. | 1. Introduce an N-protecting group: Protect the pyrrole nitrogen with a suitable group like SEM, Ts, or Boc before the amination step. 2. Choose a more robust protecting group: If the current protecting group is not stable under the amination conditions, select a more robust one. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of a 4-halo-6-methyl-1H-pyrrolo[2,3-b]pyridine. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
-
Preparation: In a glovebox or under an inert atmosphere, add the 4-halo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 2.0 equiv) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: SEM-Protection of the Pyrrole Nitrogen
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Strategy: Reaction Workflow
Caption: Synthetic workflow and troubleshooting decision points.
Key Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the key C-N bond-forming step is essential for rational optimization.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide (Ar-X).[9] The resulting Pd(II) complex coordinates with the amine in the presence of a base. Finally, reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. Each step can be influenced by the choice of ligand, base, solvent, and temperature, providing multiple avenues for optimization.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: Evaluating 7-Azaindole Scaffolds Against Established Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a focal point of intensive research.[1] As a critical regulator of pro-inflammatory cytokine production, its inhibition offers a promising strategy for a multitude of conditions, from rheumatoid arthritis to chronic obstructive pulmonary disease. While the user's interest lies in 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, this specific molecule is not extensively documented as a p38 inhibitor in publicly available literature. However, its core structure, a 1H-pyrrolo[2,3-b]pyridine, also known as a 7-azaindole, is a well-established "privileged scaffold" in kinase inhibitor design, recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3]
This guide, therefore, provides an in-depth comparison of the 7-azaindole class of p38 MAPK inhibitors against other prominent, well-characterized inhibitors that have progressed to clinical trials. We will delve into the mechanistic underpinnings of p38 inhibition, present comparative experimental data on potency and selectivity, and provide detailed protocols for key validation assays.
The p38 MAPK Signaling Cascade: A Key Inflammatory Mediator
The p38 MAPK pathway is a tiered kinase cascade activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. This activation culminates in the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2), which in turn regulates the synthesis of key pro-inflammatory cytokines.[1] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Of these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory cascade.[1]
Caption: The p38 MAPK signaling cascade.
A Head-to-Head Comparison of p38 Inhibitor Scaffolds
The quest for effective p38 inhibitors has led to the development of several chemical classes, each with distinct binding modes and selectivity profiles. Here, we compare the 7-azaindole scaffold with two of the most well-known classes: pyridinyl imidazoles and diaryl ureas.
Table 1: Comparative Performance of Representative p38 MAPK Inhibitors
| Compound Class | Representative Compound | p38α IC50 (nM) | p38β IC50 (nM) | Selectivity Notes |
| 7-Azaindole | 7-Azaindole Derivative (Compound 120) | 60 | - | Data on other isoforms not readily available. The 7-azaindole scaffold is known to form two hydrogen bonds with the kinase hinge region.[3] |
| Pyridinyl Imidazole | SB203580 | 300-500 | - | A first-generation inhibitor, also inhibits other kinases at higher concentrations.[1] |
| Pyridinyl Imidazole | VX-745 (Neflamapimod) | 10 | 220 | Highly selective for p38α over p38β.[1] |
| Diaryl Urea | BIRB-796 (Doramapimod) | 38 | 65 | Binds to an allosteric site, leading to a distinct inhibition profile. Also inhibits p38γ and p38δ at higher concentrations. |
IC50 values can vary depending on assay conditions.
Experimental Protocols for Inhibitor Characterization
The evaluation of a potential p38 inhibitor requires a multi-pronged approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.
Protocol 1: In Vitro p38α Kinase Assay
This biochemical assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by recombinant p38α kinase.
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active p38α kinase, the substrate (e.g., ATF2), and ATP to their final desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., a 7-azaindole derivative) in the kinase buffer containing a constant, low percentage of DMSO.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted p38α kinase to each well.
-
Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.
-
-
Incubation and Termination:
-
Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated ATF2. This can be achieved through various methods, including:
-
ELISA: Using an antibody specific for phosphorylated ATF2.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific ATF2 antibody.
-
Luminescent Kinase Assay: Measuring the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cellular TNF-α Release Assay
This cell-based assay measures the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable immune cell line, such as human peripheral blood mononuclear cells (PBMCs) or the murine macrophage cell line RAW 264.7, in appropriate culture medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for a period sufficient for TNF-α production and release (typically 4-24 hours).
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of TNF-α release by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Concluding Remarks
The development of potent and selective p38 MAPK inhibitors remains a significant endeavor in the pursuit of novel anti-inflammatory therapeutics. While many promising candidates have faced challenges in clinical trials, often due to off-target effects or lack of sustained efficacy, the exploration of diverse chemical scaffolds continues to yield valuable insights.[1] The 7-azaindole framework, with its advantageous structural properties for kinase binding, represents a compelling avenue for the design of next-generation p38 inhibitors.[3][4] A thorough characterization of these and other novel inhibitors, utilizing robust biochemical and cellular assays as detailed in this guide, is paramount for identifying candidates with the desired potency, selectivity, and cellular activity to translate into clinical success.
References
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and Related 7-Azaindole-Based Kinase Inhibitors
Introduction: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical nodes in cellular signaling. The compound 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine represents a novel investigational molecule based on this scaffold. A thorough understanding of its selectivity is paramount for progressing it through the drug discovery pipeline. Unintended off-target interactions can lead to toxicity or confound experimental results, making early, comprehensive cross-reactivity profiling an indispensable step.
This guide provides a framework for assessing the selectivity of this compound. We will use the well-characterized ATR inhibitor, VE-821, which shares the 7-azaindole core, as a case study to illustrate key methodologies and data interpretation. We will compare its profile to other inhibitors targeting the DNA Damage Response (DDR) pathway, providing researchers with a robust protocol for evaluating their own 7-azaindole-based compounds.
The Critical Role of the 7-Azaindole Scaffold
The 7-azaindole core is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a feature that drives the potency of many inhibitors. However, the highly conserved nature of the ATP pocket across the human kinome presents a significant challenge for achieving selectivity. Minor structural modifications, such as the addition of a methyl group in our topic compound, can subtly alter the conformation and interactions within the binding site, leading to a unique selectivity profile that must be experimentally determined.
Part 1: In Vitro Kinase Panel Screening
The foundational step in any selectivity assessment is a broad, in vitro screen against a panel of purified kinases. This provides a quantitative measure of a compound's inhibitory activity against its intended target versus hundreds of other kinases.
Experimental Rationale & Design
The goal is to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) for the primary target and a wide array of potential off-targets. A common industry standard is the KINOMEscan™ platform, which measures binding affinities, or activity-based assays that measure enzymatic inhibition.
Exemplar Compound: VE-821 (7-Azaindole-based ATR Inhibitor) Primary Target: Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response. Comparator Compounds:
-
Berzosertib (M6620): Another potent and selective ATR inhibitor with a different chemical scaffold.
-
AZD6738 (Ceralasertib): A structurally distinct, clinically advanced ATR inhibitor.
Protocol: Broad Kinase Panel Screening (Activity-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Platform: Utilize a reputable commercial service (e.g., Eurofins Discovery, Promega) offering a panel of at least 400 human kinases. Assays are typically run at or near the ATP Km for each kinase to provide a physiologically relevant measure of inhibition.
-
Primary Screen: Perform an initial screen at a high concentration (e.g., 1 or 10 µM) to identify any kinases that are significantly inhibited (typically >50% inhibition).
-
Dose-Response Confirmation: For any "hits" identified in the primary screen, perform a full 10-point dose-response curve to determine the IC50 value.
-
Data Analysis: Calculate selectivity scores. The most common metric is the Selectivity Score (S-Score) , which divides the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Comparative Data Interpretation
The table below illustrates how data for our topic compound could be presented in comparison to known agents.
| Compound | Primary Target | Primary Target IC50 (nM) | Key Off-Targets (>80% Inh. @ 1µM) | Selectivity Score (S35 @ 1µM) |
| This compound | ATR (Hypothesized) | To Be Determined | To Be Determined | To Be Determined |
| VE-821 | ATR | 13 | ATM, mTOR, PI3Kδ, DNA-PK | 0.035 |
| Berzosertib (M6620) | ATR | ~20 | ATM, DNA-PK | ~0.02 |
| AZD6738 (Ceralasertib) | ATR | 1 | ATM, mTOR | ~0.02 |
Note: Data for VE-821, Berzosertib, and AZD6738 are compiled from public sources for illustrative purposes. The S35 score represents the number of kinases with >35% inhibition divided by the total kinases tested.
This initial screen for VE-821 reveals high potency against its target, ATR, with some cross-reactivity against other members of the PI3K-like kinase (PIKK) family, such as ATM and mTOR. This is a common pattern, as these kinases share significant structural homology in their catalytic domains. The goal for this compound would be to demonstrate superior or differentiated selectivity.
Part 2: Cellular Target Engagement & Pathway Analysis
While in vitro screens are essential, they do not always translate directly to a cellular context due to factors like membrane permeability and intracellular ATP concentrations. Cellular assays are required to confirm that the compound engages its intended target in a living system and modulates the downstream signaling pathway as expected.
Workflow for Cellular Target Validation
Caption: Workflow for assessing on-target (ATR) vs. off-target (ATM, mTOR) pathway modulation.
Protocol: Western Blot for Pathway Analysis
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or U2OS) and allow cells to adhere overnight.
-
Compound Treatment: Pre-treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) for 1-2 hours. Include VE-821 as a positive control and a DMSO-only vehicle control.
-
Pathway Activation: Induce DNA damage by adding a DNA replication stressor like hydroxyurea (2 mM) for 4 hours. This activates the ATR pathway.
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for key pathway proteins:
-
On-Target: Phospho-Chk1 (Ser345) - a direct substrate of ATR.
-
Off-Target: Phospho-KAP1 (Ser824) for ATM activity, and Phospho-S6K for mTOR activity.
-
Loading Control: Total Chk1, Actin, or Tubulin.
-
-
Data Analysis: Quantify band intensities. A selective compound should show a dose-dependent decrease in p-Chk1 signal with minimal impact on p-KAP1 or p-S6K at similar concentrations.
Expected Results & Interpretation
A highly selective ATR inhibitor will potently block the phosphorylation of Chk1 following DNA damage, without affecting ATM or mTOR signaling pathways until much higher concentrations are reached. Plotting the cellular IC50 values for each pathway provides a clear "selectivity window."
| Compound | Cellular IC50 p-Chk1 (nM) | Cellular IC50 p-KAP1 (nM) | Cellular IC50 p-S6K (nM) | On-Target vs. Off-Target Fold Selectivity (ATM/ATR) |
| This compound | TBD | TBD | TBD | TBD |
| VE-821 | ~50 | >5,000 | >5,000 | >100-fold |
| Comparator X (Less Selective) | 100 | 800 | 1,200 | 8-fold |
This cellular data confirms the in vitro findings, demonstrating that VE-821 maintains its selectivity within a complex biological system.
Part 3: Phenotypic Screening for Functional Selectivity
The ultimate test of selectivity is to demonstrate that the desired biological outcome is a direct result of inhibiting the primary target, not a consequence of off-target effects.
Experimental Design: On-Target vs. Off-Target Phenotypes
We can design experiments where the inhibition of the target (ATR) and a key off-target (e.g., mTOR) would produce different, measurable phenotypes.
Caption: Differentiating on-target from off-target functional consequences.
Protocol: Cell Cycle Analysis
-
Cell Culture & Treatment: Seed U2OS cells. Treat with the test compound, a positive control (VE-821), and a vehicle control.
-
Cell Synchronization: Treat cells with thymidine to arrest them at the G1/S boundary.
-
Induce Damage & Release: Release cells from the block into media containing a DNA damaging agent (e.g., gemcitabine) with or without the inhibitor.
-
Flow Cytometry: After 24 hours, harvest cells, fix, and stain with propidium iodide to measure DNA content.
-
Analysis: A potent ATR inhibitor will abrogate the S-phase checkpoint, causing cells to inappropriately enter mitosis with damaged DNA, leading to cell death. This is a distinct phenotype that would not be caused by mTOR inhibition.
Conclusion
A rigorous, multi-faceted approach is essential for accurately profiling the cross-reactivity of a novel kinase inhibitor like this compound. By progressing from broad in vitro panels to specific cellular pathway analysis and finally to functional phenotypic assays, researchers can build a comprehensive selectivity profile. This data is critical for validating the compound as a specific molecular probe, predicting potential toxicities, and guiding its future development as a therapeutic agent. The framework presented here, using the 7-azaindole-based inhibitor VE-821 as a guidepost, provides a clear and robust strategy for achieving this goal.
Comparative In Vivo Efficacy Analysis: 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold vs. Established JAK Inhibitors in Inflammatory Disease Models
A Technical Guide for Researchers in Drug Development
Introduction: The Rise of 7-Azaindoles in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with the ATP-binding sites of various kinases. This guide focuses on the potential of a specific derivative, 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, as a Janus Kinase (JAK) inhibitor and compares its foundational biochemical profile to the well-established in vivo efficacy of approved JAK inhibitors—Tofacitinib, Baricitinib, and Upadacitinib—in preclinical models of rheumatoid arthritis.
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in the pathogenesis of autoimmune diseases. Inhibition of JAKs has proven to be a highly effective therapeutic strategy for conditions like rheumatoid arthritis. This guide provides a comparative framework for researchers evaluating the preclinical potential of novel 7-azaindole-based JAK inhibitors.
The Investigational Scaffold: A Biochemical Snapshot
While direct in vivo efficacy data for this compound is not extensively available in peer-reviewed literature, the foundational work on this scaffold provides crucial insights into its potential as a JAK inhibitor. A key study by Ohta et al. identified a closely related analogue, referred to as "compound 6," as an inhibitor of multiple Janus kinases.[1]
Table 1: In Vitro JAK Inhibition Profile of the 1H-pyrrolo[2,3-b]pyridine Scaffold [1]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| "Compound 6" | 2900 | 1800 | 1100 |
These initial biochemical data establish the 1H-pyrrolo[2,3-b]pyridine core as a viable starting point for the development of JAK inhibitors. The observed activity against multiple JAK isoforms suggests a pan-JAK inhibitory profile, similar to first-generation approved drugs. Further chemical modifications on this scaffold have been explored to enhance potency and selectivity.[1]
Established Comparators: A Review of In Vivo Efficacy
The true test of a potential therapeutic lies in its performance in living systems. The following sections detail the in vivo efficacy of three leading, clinically approved JAK inhibitors in rodent models of rheumatoid arthritis, providing a benchmark against which novel compounds can be measured.
Animal Model of Choice: Collagen-Induced Arthritis (CIA)
The collagen-induced arthritis (CIA) model in rodents is the gold standard for evaluating the efficacy of anti-rheumatic drugs. It recapitulates key pathological features of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.
Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Comparative Data Summary
The following table summarizes the in vivo efficacy of Tofacitinib, Baricitinib, and Upadacitinib in preclinical models of arthritis.
Table 2: In Vivo Efficacy of Established JAK Inhibitors in Rodent Arthritis Models
| Drug | Animal Model | Dose | Route | Key Efficacy Endpoints | Reference |
| Tofacitinib | Mouse CIA | 30 mg/kg/day | Oral Gavage | Significantly reduced arthritis score and paw thickness.[2] Attenuated muscle loss associated with arthritis.[3] | [2][3] |
| Baricitinib | Mouse CIA | 3 mg/kg/day | Oral Gavage | Significantly attenuated the progression of arthritis.[4] | [4] |
| Upadacitinib | Rat Adjuvant-Induced Arthritis | 3 & 10 mg/kg | Oral | Dose-dependent reduction in paw swelling and protection against bone erosion.[5] | [5] |
Detailed Experimental Protocols
For researchers aiming to replicate or adapt these studies, the following provides a detailed, step-by-step protocol for the Collagen-Induced Arthritis (CIA) model in mice.
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
I. Materials
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Investigational compound (e.g., this compound) and vehicle control
-
Standard tools for subcutaneous and oral administration
II. Procedure
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment Administration:
-
Begin administration of the investigational compound or vehicle control upon the first signs of arthritis (typically around day 25-28).
-
Administer daily via the appropriate route (e.g., oral gavage) at a predetermined dose.
-
-
Efficacy Assessment:
-
Arthritis Score: Score each paw daily on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Volume: Measure paw volume using a plethysmometer.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 42), collect blood for cytokine analysis and joint tissues for histopathological examination to assess inflammation, cartilage damage, and bone erosion.
-
Mechanism of Action: The JAK-STAT Signaling Pathway
The therapeutic efficacy of the compounds discussed herein is rooted in their ability to inhibit the JAK-STAT signaling pathway.
Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Discussion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold, as represented by the initial data on "compound 6," demonstrates clear potential as a foundation for novel JAK inhibitors.[1] Its pan-JAK inhibitory profile is reminiscent of first-generation drugs like Tofacitinib. However, the in-vitro potency of this initial compound is modest compared to the nanomolar and sub-nanomolar activities of established drugs.
The critical next step for the this compound series is to progress from biochemical characterization to rigorous in vivo testing. Efficacy studies in a validated model, such as the mouse CIA model, are essential to determine if the promising scaffold can be optimized to compete with the significant therapeutic benefits offered by Tofacitinib, Baricitinib, and Upadacitinib.
Key considerations for future development will include:
-
Improving Potency and Selectivity: Structure-activity relationship (SAR) studies will be crucial to enhance the potency against target JAKs while potentially increasing selectivity to mitigate off-target effects.
-
Pharmacokinetic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to ensure adequate drug exposure at the site of action.
-
Head-to-Head In Vivo Comparisons: Direct comparative studies against established JAK inhibitors in the same animal model will provide the most definitive assessment of the novel compound's relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, the pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffolds have emerged as cornerstones in the design of targeted therapies, particularly kinase inhibitors. Their structural resemblance to endogenous purines allows them to function as effective ATP mimetics, yet subtle differences in their electronic and steric properties lead to distinct pharmacological behaviors. This guide provides a detailed, head-to-head comparison of these two critical scaffolds, offering insights into their respective strengths and weaknesses to inform rational drug design.
At a Glance: Structural and Physicochemical Distinctions
The core difference between the two scaffolds lies in the six-membered ring fused to the pyrrole core. The pyrrolo[2,3-b]pyridine contains a pyridine ring, while the pyrrolo[2,3-d]pyrimidine possesses a pyrimidine ring. This seemingly minor alteration has significant consequences for the molecule's properties.
| Property | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) |
| Core Structure | Pyridine ring fused to a pyrrole ring | Pyrimidine ring fused to a pyrrole ring |
| Hydrogen Bonding | One hydrogen bond donor (pyrrole N-H), one acceptor (pyridine N) | One hydrogen bond donor (pyrrole N-H), two acceptors (pyrimidine N1, N3) |
| pKa | ~7.7 (predicted for the pyridine nitrogen)[1] | Generally lower basicity than 7-azaindole |
| Solubility | Generally good aqueous solubility, which can be enhanced by the pyridine nitrogen. | Solubility can be more variable and is highly dependent on substitution. |
| Bioisosterism | Bioisostere of indole and purine.[2] | Bioisostere of purine (adenine).[3] |
The additional nitrogen atom in the pyrrolo[2,3-d]pyrimidine scaffold provides an extra hydrogen bond acceptor, which can be leveraged to achieve specific interactions within a target's active site. However, this can also impact physicochemical properties such as solubility and lipophilicity. In contrast, the 7-azaindole scaffold, with its single pyridine nitrogen, often imparts more favorable physicochemical properties, including enhanced solubility.
The Kinase Inhibitor Landscape: A Tale of Two Scaffolds
Both scaffolds have proven to be exceptionally fruitful in the development of kinase inhibitors. Their ability to mimic the adenine core of ATP allows them to bind to the hinge region of the kinase active site, a critical interaction for potent inhibition.
dot
Figure 1. Prominent drug classes developed from each scaffold.
Pyrrolo[2,3-d]pyrimidine: The JAK Inhibitor Powerhouse
The pyrrolo[2,3-d]pyrimidine scaffold is arguably most famous for its role in the development of Janus kinase (JAK) inhibitors. The FDA-approved drugs Tofacitinib and Ruxolitinib both feature this core.[4] The pyrimidine nitrogens are crucial for their binding to the hinge region of the JAK enzymes. This scaffold has been extensively explored for its potential against various kinases, including RET, and as dual JAK/HDAC inhibitors.[5][6] The success of this scaffold in targeting JAKs has spurred the development of numerous derivatives for treating inflammatory diseases and cancers.[7][8][9]
Pyrrolo[2,3-b]pyridine: A Versatile Kinase Inhibitor Scaffold
The 7-azaindole scaffold has demonstrated remarkable versatility, leading to the development of inhibitors for a wide range of kinases. Notable examples include Vemurafenib, a BRAF inhibitor, and Pexidartinib, a CSF1R inhibitor.[2] The scaffold has also been successfully employed in the design of inhibitors for FGFR, GSK-3β, c-Met, and IKKα.[10][11][12][13] The ability of the 7-azaindole core to serve as a versatile platform for kinase inhibitor design is a testament to its favorable physicochemical properties and its capacity to engage in key interactions within the ATP binding pocket.
Synthetic Accessibility: A Practical Consideration
The ease of synthesis and the potential for diversification are critical factors in the selection of a scaffold for a drug discovery program. Both pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine have well-established synthetic routes, though the specific strategies can differ.
Synthesis of Pyrrolo[2,3-b]pyridines:
The synthesis of 7-azaindoles often involves the construction of the pyridine ring onto a pre-existing pyrrole or vice-versa. Common strategies include:
-
Cross-coupling reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are frequently used to introduce substituents at various positions of the scaffold, allowing for extensive structure-activity relationship (SAR) studies.[14]
-
Condensation reactions: The Friedländer annulation and related condensation reactions are also employed to construct the pyridine ring.
Synthesis of Pyrrolo[2,3-d]pyrimidines:
The synthesis of the 7-deazapurine core can be achieved through several routes:
-
Building the pyrimidine ring onto a pyrrole: This often involves the reaction of a suitably functionalized pyrrole with reagents like formamide or urea.[15]
-
Building the pyrrole ring onto a pyrimidine: This can be accomplished by reacting a substituted pyrimidine with α-haloketones or other appropriate reagents.[15]
-
Cascade and multicomponent reactions: More recent methods focus on efficient one-pot syntheses to rapidly generate diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives.[16]
References
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: A Comparative Guide to Target Engagement and Downstream Functional Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine. The methodologies detailed herein are designed to build a robust body of evidence, from direct target interaction to downstream cellular consequences, ensuring scientific integrity and confidence in your findings.
The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3][4] This structural class is known to target the ATP-binding site of various kinases.[1] Specifically, this scaffold is a key feature of inhibitors targeting the Janus kinase (JAK) family.[1] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity and inflammation.[1][5][6] Therefore, the putative mechanism of action for this compound is the inhibition of a JAK family member, most likely JAK3, due to the specificity often sought with this scaffold to minimize off-target effects associated with other JAK isoforms.[1][7]
The JAK-STAT Signaling Pathway: A Putative Target
The JAK-STAT pathway is a cornerstone of cytokine signaling. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[6] By inhibiting JAK3, this compound is hypothesized to block this cascade, leading to an immunosuppressive effect.[1]
A Multi-Tiered Approach to Mechanism of Action Validation
To build a compelling case for the mechanism of action, a tiered validation strategy is essential. This approach progresses from direct, in vitro biochemical assays to more physiologically relevant cell-based assays that measure target engagement and downstream functional outcomes.
Tier 1: Biochemical Assays - Does the Compound Inhibit the Kinase?
The foundational step is to determine if this compound directly inhibits the enzymatic activity of the purified target kinase in a cell-free system. This provides a direct measure of potency (e.g., IC50). While traditional radiometric assays are considered a gold standard, non-radioactive, luminescence and fluorescence-based assays are now more common due to their high-throughput capabilities and safety.[8][9][10]
Comparison of Biochemical Kinase Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in the kinase reaction. Unconsumed ATP is depleted, and the remaining ADP is converted to ATP, which drives a luciferase reaction.[9][10][11][12] | High sensitivity, broad dynamic range, compatible with high ATP concentrations.[9][10] | Multi-step process, potential for compound interference with coupling enzymes.[12] | Luminescence (signal directly proportional to kinase activity).[9] |
| LanthaScreen™ TR-FRET Kinase Binding/Activity Assay | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescent tracer.[13] | Homogeneous (no-wash) format, ratiometric detection minimizes interference, can be used for binding and activity.[13] | Requires specific antibodies and labeled substrates, potential for compound autofluorescence. | TR-FRET Ratio (signal increases with kinase activity). |
Experimental Protocol: ADP-Glo™ Kinase Assay for JAK3 Inhibition
This protocol outlines the measurement of JAK3 inhibition by this compound.
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human JAK3 enzyme in kinase assay buffer.
-
Prepare a 2X solution of the substrate peptide (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer.[6]
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.[11]
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Summary: Biochemical Inhibition
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | JAK3 | 40 |
| "" | JAK1 | > 5,000 |
| "" | JAK2 | > 5,000 |
| "" | TYK2 | > 5,000 |
| Tofacitinib (Control) | JAK3 | 1 |
| "" | JAK1 | 112 |
| "" | JAK2 | 20 |
This hypothetical data suggests that this compound is a potent and selective inhibitor of JAK3 in a biochemical setting, a desirable characteristic for reducing off-target effects.[7][14]
Tier 2: Cellular Target Engagement - Does the Compound Bind its Target in Live Cells?
A significant challenge in drug discovery is that biochemical potency does not always translate to cellular efficacy.[15][16] Factors such as cell permeability and high intracellular ATP concentrations can affect a compound's ability to engage its target.[15] Cellular target engagement assays are therefore crucial for confirming that the compound reaches and binds to its intended target in a physiological context.
Featured Technology: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding in living cells.[17][18] It measures the displacement of a fluorescent tracer from a target protein that is fused to a NanoLuc® luciferase.[17][19]
Experimental Protocol: NanoBRET™ Assay for JAK3 Target Engagement
This protocol is adapted from Promega's technical manuals for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[20][21]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a NanoLuc®-JAK3 fusion protein.
-
Incubate for 24 hours to allow for protein expression.[19]
-
Harvest and resuspend the cells in Opti-MEM™ I Reduced Serum Medium.
-
-
Assay Setup:
-
In a white 384-well plate, add the serially diluted this compound or vehicle control.
-
Add the NanoBRET™ tracer specific for JAK3 to all wells at a predetermined optimal concentration.
-
Add the transfected cell suspension to all wells.
-
-
Signal Detection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound entry and binding equilibrium.[22]
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.[19]
-
Immediately read the plate on a luminometer capable of sequentially measuring the donor (460 nm) and acceptor (618 nm) emission wavelengths.[19]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to the vehicle control and plot the BRET ratio against the log of the compound concentration to determine the cellular IC50.
-
Hypothetical Data Summary: Cellular Target Engagement
| Compound | Target | Cellular IC50 (nM) | Comment |
| This compound | NanoLuc-JAK3 | 150 | Demonstrates good cell permeability and target engagement. |
| Tofacitinib (Control) | NanoLuc-JAK3 | 10 | Potent cellular target engagement, as expected. |
The shift in IC50 from the biochemical to the cellular assay is expected due to factors like cell membrane permeability and competition with high intracellular ATP levels. The data confirms that the compound engages its target in a live-cell environment.
Tier 3: Downstream Functional Assays - Does Target Engagement Lead to a Functional Outcome?
The final and most critical step is to demonstrate that the observed target engagement translates into the inhibition of the downstream signaling pathway and a functional cellular response.
Phospho-STAT5 Western Blot
This assay directly measures the inhibition of JAK3's catalytic activity in cells by quantifying the phosphorylation of its direct substrate, STAT5.[23][24]
-
Cell Treatment:
-
Culture a JAK3-dependent cell line (e.g., TF-1 cells) and starve them of cytokines overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for 15-30 minutes.
-
-
Lysate Preparation and Electrophoresis:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated STAT5 (Tyr694).[23][24]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[23][25]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the p-STAT5 signal to the total STAT5 and/or loading control signal.
-
Plot the normalized p-STAT5 levels against the compound concentration to determine the cellular IC50 for pathway inhibition.
-
BaF3 Cell Proliferation Assay
This assay provides a functional readout of pathway inhibition. BaF3 cells are a murine pro-B cell line that depends on IL-3 for survival and proliferation. When transfected with an oncogenic or constitutively active kinase, they can proliferate in the absence of IL-3.[18] Inhibiting this kinase will restore their dependence on IL-3 and lead to cell death.
-
Cell Culture:
-
Use a BaF3 cell line that has been engineered to express a constitutively active form of JAK3, making its proliferation independent of IL-3.
-
Culture these cells in IL-3-free media.
-
-
Assay Performance:
-
Seed the BaF3-JAK3 cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration.
-
Determine the IC50 value for the anti-proliferative effect.
-
Hypothetical Data Summary: Downstream Functional Assays
| Assay | Endpoint | Cellular IC50 (nM) | Interpretation |
| Phospho-STAT5 Western Blot | Inhibition of IL-2-induced STAT5 phosphorylation | 180 | Confirms inhibition of the direct downstream substrate of JAK3. |
| BaF3-JAK3 Proliferation | Inhibition of JAK3-driven cell growth | 250 | Demonstrates a functional cellular consequence of target inhibition. |
The close correlation between the cellular target engagement IC50 and the IC50s from these downstream functional assays provides strong evidence that the observed anti-proliferative effect is directly mediated by the inhibition of JAK3.
Conclusion
The validation of a compound's mechanism of action requires a rigorous, multi-faceted approach. By systematically progressing from direct biochemical inhibition to cellular target engagement and finally to downstream functional consequences, researchers can build a robust and compelling data package. The comparison of results across these different assay tiers, as demonstrated for this compound, allows for a confident assignment of its mechanism of action as a JAK3 inhibitor. This integrated strategy is indispensable for making informed decisions in the drug discovery and development process.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Chinese Herbal Compounds with Potential as JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 22. eubopen.org [eubopen.org]
- 23. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 24. Phospho-Stat5 (Tyr694) (C11C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
The Strategic Importance of C6-Substitution in 7-Azaindole-Based Drug Discovery: A Comparative Analysis
The 7-azaindole scaffold has cemented its status as a privileged structure in modern medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to act as a bioisostere of purine allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While substitutions at the C3 and C5 positions have been extensively explored to enhance potency and selectivity, the strategic modulation of the C6 position is emerging as a critical element in fine-tuning the overall pharmacological profile of these drug candidates. This guide provides a comparative analysis of 6-methyl-7-azaindole versus other 6-substituted 7-azaindoles, offering insights into the causal relationships between substituent choice and biological outcomes, supported by experimental data and detailed protocols.
The Rationale for C6-Substitution: Beyond Simple Scaffolding
The introduction of substituents at the C6 position of the 7-azaindole ring is not merely a diversification strategy. It is a deliberate approach to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein and its overall pharmacokinetic profile. The choice of a C6-substituent can impact:
-
Binding Affinity and Selectivity: By extending into nearby pockets of the ATP-binding site or by altering the electron density of the aromatic system, C6-substituents can enhance binding affinity and selectivity for the target kinase.
-
Physicochemical Properties: Substituents at the C6 position can significantly alter key physicochemical parameters such as lipophilicity (logP) and aqueous solubility, which are critical for drug-likeness.[1]
-
Metabolic Stability: The C6 position can be a site of metabolic modification. Introducing robust substituents can block metabolic pathways, thereby increasing the compound's half-life.
-
Pharmacokinetic Profile: The culmination of the above factors, along with effects on membrane permeability and plasma protein binding, dictates the overall pharmacokinetic behavior of the drug candidate.
This guide will delve into a comparative analysis of the 6-methyl group against other common substituents at this position, such as halogens and larger aryl groups, to provide a clearer understanding of their respective advantages and disadvantages.
Comparative Analysis of 6-Substituted 7-Azaindoles
While direct head-to-head comparisons of a wide range of 6-substituted 7-azaindoles against a single kinase target are not abundantly available in the public literature, we can synthesize a comparative view from existing studies on different biological targets. A notable study on C3,C6-diaryl 7-azaindoles as HIV-1 integrase inhibitors provides valuable structure-activity relationship (SAR) data for the C6 position.[2] Although the target is not a kinase, the principles of molecular interactions and the influence of substituents on physicochemical properties are often translatable.
Data Summary: C6-Substituent Effects on Biological Activity
| C6-Substituent | Example Compound | Target | Key Findings & Implications | Reference |
| Methyl | (Hypothetical) | Kinases | Often used as a starting point for SAR exploration. The small, lipophilic nature of the methyl group can provide favorable van der Waals interactions without introducing significant steric hindrance. It can also serve to block a potential site of metabolism. | N/A |
| Phenyl | 11a | HIV-1 Integrase | Addition of a phenyl group at C6 doubled the strand transfer inhibition compared to the unsubstituted analog, indicating that this position can be modified to enhance potency.[2] This suggests that larger hydrophobic groups can be accommodated and may interact with a nearby hydrophobic pocket. | [2] |
| 4-Fluorophenyl | 11b | HIV-1 Integrase | Showed significant inhibitory activity and low cytotoxicity.[2] The fluorine atom can modulate electronic properties and potentially engage in favorable orthogonal interactions, while also improving metabolic stability. | [2] |
| 4-Methoxyphenyl | 11d | HIV-1 Integrase | Exhibited the highest strand transfer inhibition (72%) in the series.[2] The methoxy group is an electron-donating group that can alter the electronics of the ring system and potentially form hydrogen bonds. | [2] |
| 3-Thienyl | 11e | HIV-1 Integrase | Displayed good inhibitory activity.[2] The use of heteroaromatic rings introduces additional possibilities for hydrogen bonding and can improve physicochemical properties like solubility. | [2] |
| 4-Pyridyl | 11f | HIV-1 Integrase | Showed strong inhibition (71%).[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein. | [2] |
Interpretation of the Data:
The data from the HIV-1 integrase inhibitors study strongly suggests that the C6 position of the 7-azaindole scaffold is tolerant to a variety of substituents, from simple phenyl rings to more complex heteroaromatics. The electronic nature of the substituent on the C6-aryl ring also plays a crucial role, with electron-donating groups like methoxy leading to enhanced activity in this particular study. This provides a compelling rationale for exploring diverse substitutions at the C6 position in the context of kinase inhibitor design. The choice between a small, simple group like methyl and a larger, more functionalized group will depend on the specific topology of the target kinase's active site.
The Impact of C6-Substitution on Physicochemical and Pharmacokinetic Properties
The introduction of a nitrogen atom into the indole scaffold to form azaindoles generally leads to an increase in aqueous solubility and a more favorable pharmacokinetic profile.[1] The nature of the substituent at the C6 position can further modulate these properties.
A study comparing 6- and 7-azaindole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators found that both scaffolds improved aqueous solubility compared to their indole counterparts.[3] While this study did not specifically compare different C6-substituents, it highlights the general benefit of the azaindole core.
It is plausible that the shift of a nitrogen atom to the 7-position, as in 7-azaindole, may lead to lower metabolic reactivity compared to other isomers, which could be a point of interest in drug design.[4] The substituent at the C6 position would undoubtedly influence this metabolic profile. For instance, a methyl group might be susceptible to oxidation, while a halogen atom would be more metabolically stable.
Experimental Protocols
To facilitate the exploration of 6-substituted 7-azaindoles, we provide the following detailed experimental protocols for their synthesis and evaluation.
Synthesis of 6-Substituted 7-Azaindoles
A general and efficient method for the synthesis of C6-aryl-7-azaindoles involves a one-pot, chemo-selective Suzuki-Miyaura cross-coupling reaction starting from 6-chloro-3-iodo-N-protected 7-azaindole.[2]
Experimental Workflow for Synthesis:
Caption: Synthetic workflow for C3,C6-diaryl 7-azaindoles.
Detailed Protocol:
-
C3-Arylation: To a solution of 6-chloro-3-iodo-N-protected 7-azaindole in a toluene/water mixture, add the C3-aryl boronic acid, Pd2(dba)3, SPhos, and K3PO4.
-
C6-Arylation: After stirring for a short period, add the C6-aryl boronic acid along with additional Pd2(dba)3, SPhos, and K3PO4.
-
Reaction: Heat the reaction mixture at 110 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the desired C3,C6-diaryl 7-azaindole.
For the synthesis of 6-methyl-7-azaindole, a different synthetic route starting from a substituted pyridine derivative would be employed, likely involving a ring-closing reaction to form the pyrrole ring.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.[5]
Experimental Workflow for Kinase Assay:
Caption: Workflow for an in vitro luminescence-based kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.
-
Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay
To assess the activity of the compounds in a more physiologically relevant context, a cell-based assay is crucial.
Experimental Workflow for Cell-Based Assay:
Caption: General workflow for a cell-based kinase activity assay.
Detailed Protocol:
-
Cell Seeding: Seed the appropriate cell line in a 96-well culture plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO as a control.
-
Incubation: Incubate the cells for a predetermined time to allow for compound uptake and target engagement.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Phosphorylation Detection: Quantify the level of phosphorylation of a known downstream substrate of the target kinase using a specific antibody-based detection method such as ELISA or Western blotting.
-
Data Analysis: Normalize the phosphorylation signal to the total amount of substrate protein and plot the percentage of inhibition against the compound concentration to determine the cellular IC50 value.
Conclusion and Future Perspectives
The C6 position of the 7-azaindole scaffold represents a valuable and largely untapped opportunity for modulating the properties of kinase inhibitors. While the 6-methyl substituent serves as a conservative and often effective starting point, the available data, particularly from related fields, strongly encourages the exploration of a wider range of substituents at this position. The introduction of larger aryl and heteroaryl groups at C6 has been shown to significantly enhance biological activity, likely through additional interactions with the target protein.
Future research should focus on systematic studies that directly compare a diverse set of C6-substituents on the 7-azaindole core against a panel of kinases. This would provide a much-needed comprehensive understanding of the SAR at this position and enable more rational drug design. Furthermore, detailed pharmacokinetic profiling of these analogs is essential to fully elucidate the impact of C6-substitution on ADME properties. By strategically leveraging the C6 position, medicinal chemists can unlock the full potential of the 7-azaindole scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Introduction: The Privileged Scaffold of Pyrrolopyridines in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases.
This guide focuses on a representative of this class, 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine . While comprehensive public profiling data for this specific molecule is not available, its structural similarity to known inhibitors allows us to construct a representative selectivity profile for illustrative purposes. This guide will objectively compare its potential performance against a panel of relevant kinases, provide supporting experimental methodologies for how such data is generated, and offer insights for researchers in the field. The pyrrolopyridine scaffold is a versatile starting point for developing inhibitors against various kinase families, including p38 MAP kinases, Fibroblast Growth Factor Receptors (FGFRs), and Protein Kinase B (Akt)[1][2].
The Imperative of Kinase Selectivity
The development of a successful kinase inhibitor hinges on its selectivity profile. A highly selective inhibitor will predominantly interact with its intended target, leading to a more precise therapeutic effect and a lower likelihood of off-target side effects. Conversely, a non-selective inhibitor might interact with multiple kinases, which can sometimes be leveraged for a poly-pharmacological approach but often leads to toxicity. Therefore, early and comprehensive kinase profiling is a cornerstone of modern drug development.[3]
A Representative Kinase Selectivity Profile
To illustrate the potential selectivity of this compound, the following table presents a hypothetical but plausible dataset based on the known activities of structurally related pyrrolopyridine and pyrrolopyrimidine compounds. This data is typically generated using assays that measure the concentration of the compound required to inhibit 50% of the kinase's activity (IC50) or the compound's binding affinity (Kd). Lower values indicate higher potency.
Table 1: Representative Kinase Selectivity Profile of this compound
| Kinase Target | Kinase Family | Representative IC50 (nM) | Rationale for Inclusion |
| p38α (MAPK14) | CMGC | 50 | Pyrrolopyridines are known potent p38 inhibitors[1]. |
| FGFR1 | Tyrosine Kinase | 75 | The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of FGFR inhibitors[2]. |
| Akt1 (PKB) | AGC | 150 | Related pyrrolopyrimidines show high affinity for Akt[4]. |
| CSF1R | Tyrosine Kinase | 200 | Pyrrolopyrimidine analogs are potent CSF1R inhibitors[5]. |
| VEGFR2 | Tyrosine Kinase | >1000 | Often screened against to ensure selectivity over related tyrosine kinases. |
| EGFR | Tyrosine Kinase | >5000 | Included to demonstrate selectivity against other major cancer-related kinases. |
| CDK2 | CMGC | >10,000 | A common off-target kinase; high IC50 indicates good selectivity. |
| PKA | AGC | >10,000 | Important for assessing selectivity against closely related AGC family kinases[4]. |
Disclaimer: The IC50 values presented in this table are for illustrative purposes and are based on the activities of structurally related compounds. They do not represent experimentally determined values for this compound.
Visualizing Kinase Selectivity
The following diagram illustrates the hypothetical selectivity of this compound, highlighting its potent inhibition of a primary target (p38α) and weaker interactions with other kinases.
Caption: Hypothetical selectivity profile of the compound against a kinase panel.
Experimental Protocol: Radiometric Kinase Assay for IC50 Determination
To empirically determine the kinase selectivity profile, a robust and widely accepted method is the radiometric kinase assay. This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.
Principle: The assay quantifies the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase's activity. By running the assay with varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC50 value.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing necessary co-factors like MgCl2, MnCl2, and a reducing agent like DTT. The exact composition will be kinase-specific.
-
Kinase: Dilute the purified, active kinase enzyme to the desired working concentration in kinase buffer.
-
Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase.
-
[γ-33P]ATP: Prepare a working solution of radiolabeled ATP, typically mixed with cold ATP to achieve the desired specific activity and final concentration (often at the Km for ATP of the specific kinase).
-
Test Compound: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in kinase buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of the [γ-33P]ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution, typically phosphoric acid.
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the IC50 of a test compound using a radiometric kinase assay.
Caption: Workflow for IC50 determination using a radiometric kinase assay.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold, represented here by this compound, remains a highly attractive starting point for the design of novel kinase inhibitors. Based on the known targets of its close analogs, this compound is likely to show potent activity against kinases such as p38α and FGFR1, with a degree of selectivity against other kinase families.
To fully characterize this compound, it would be essential to perform a broad kinase screen, such as the 400+ kinase panel offered by commercial vendors. This would provide a comprehensive view of its selectivity and potential off-target activities. Subsequent cell-based assays would then be necessary to confirm on-target engagement and functional effects in a more physiologically relevant context. The methodologies and comparative data presented in this guide provide a robust framework for researchers to pursue the further development of this and other promising pyrrolopyridine-based kinase inhibitors.
References
- 1. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine against Vemurafenib
In the landscape of targeted cancer therapy, the robust evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for the preclinical benchmarking of emerging kinase inhibitors, using a comparative analysis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine and the FDA-approved drug, Vemurafenib. While Vemurafenib has a well-defined role in treating BRAF V600E-mutated melanoma, the pyrrolo[2,3-b]pyridine scaffold represents a versatile and promising platform for the development of new inhibitors against a range of kinase targets.
This document is structured not as a direct data comparison, which is currently limited in the public domain for this compound, but as a methodological guide for researchers. It outlines the essential experiments and analytical approaches required to rigorously assess the potential of a novel compound relative to a clinical benchmark.
Understanding the Comparators
Vemurafenib: The Established Benchmark
Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[1][2][3] This mutation is a key driver in approximately 50% of metastatic melanomas.[3]
Mechanism of Action: The BRAF V600E mutation leads to constitutive activation of the BRAF protein, which signals through the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK) to drive uncontrolled cell proliferation and survival.[4] Vemurafenib is an ATP-competitive inhibitor that binds to the active site of the mutated BRAF V600E kinase, blocking its activity and inhibiting downstream signaling.[3][5][6] This leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[7]
Clinical Significance and Limitations: In clinical trials, Vemurafenib demonstrated significantly improved response rates and survival in patients with BRAF V600E-mutated metastatic melanoma compared to standard chemotherapy.[2][6][8] However, its efficacy is often limited by the development of resistance. Mechanisms of resistance include the emergence of secondary mutations, paradoxical activation of the MAPK pathway in cells with wild-type BRAF, and activation of bypass signaling pathways.[1][2]
This compound: A Representative of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is recognized in medicinal chemistry as a "privileged scaffold." This structure is a versatile template for designing inhibitors against a wide array of protein kinases due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. Various derivatives of this scaffold have been investigated as inhibitors of diverse kinases, including:
-
Colony-Stimulating Factor 1 Receptor (CSF1R)[9]
-
Fibroblast Growth Factor Receptor (FGFR)[10]
-
Ataxia-Telangiectasia Mutated (ATM) kinase[11]
-
p38 Mitogen-Activated Protein Kinase[12]
-
Protein Kinase B (PKB/Akt)[13]
The specific compound, this compound, represents a starting point for a new chemical series. Its potential as a kinase inhibitor, and specifically as a BRAF inhibitor, must be experimentally determined. The following sections outline the necessary experimental framework to perform this critical evaluation.
Experimental Framework for Head-to-Head Benchmarking
A rigorous comparison requires a multi-tiered approach, moving from basic biochemical assays to more complex cell-based models.
Tier 1: Biochemical Kinase Activity and Selectivity Profiling
Causality: The foundational step is to determine if this compound directly inhibits the kinase activity of the target, in this case, BRAF V600E, and to understand its selectivity. A highly selective inhibitor is often preferred to minimize off-target toxicities.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Recombinant human BRAF V600E and wild-type BRAF kinase, MEK1 substrate, ATP, test compounds (Vemurafenib and this compound), kinase assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding a solution containing ATP (typically at its Km concentration). d. Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, LanthaScreen™, or HTRF®. f. Run a parallel assay with wild-type BRAF to assess selectivity.
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Mandatory Visualization: Kinase Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound | BRAF V600E IC50 (nM) | BRAF wild-type IC50 (nM) | Selectivity Ratio (wt/V600E) |
| Vemurafenib | 31 | 100 | ~3.2 |
| 6-Methyl-1H-pyrrolo... | To be determined | To be determined | To be determined |
Note: Vemurafenib data is representative and sourced from comparative guides.[14]
Trustworthiness: To ensure the validity of this assay, include positive (known inhibitor like Vemurafenib) and negative (DMSO vehicle) controls. Further, to establish a broader selectivity profile, the novel compound should be screened against a panel of other kinases (e.g., a KinomeScan® panel) to identify potential off-targets.
Tier 2: Cellular Potency and Pathway Inhibition
Causality: Demonstrating that an inhibitor can enter a cell and engage its target to produce a biological effect is the critical next step. We need to confirm that the compound inhibits the proliferation of cancer cells harboring the BRAF V600E mutation and verify that this is due to the inhibition of the MAPK signaling pathway.
Experimental Protocol 1: Cell Viability Assay
-
Cell Lines: Use a BRAF V600E-mutant melanoma cell line (e.g., A375) and a BRAF wild-type cell line (e.g., SK-MEL-2).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of Vemurafenib and this compound for 72 hours. c. Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Data Presentation: Hypothetical Cell Viability Data
| Compound | A375 (BRAF V600E) GI50 (nM) | SK-MEL-2 (BRAF wt) GI50 (nM) |
| Vemurafenib | Potent Inhibition | Significantly Less Potent |
| 6-Methyl-1H-pyrrolo... | To be determined | To be determined |
Experimental Protocol 2: Western Blotting for Pathway Analysis
-
Cell Line: A375 cells.
-
Procedure: a. Treat cells with the test compounds at concentrations around their GI50 values for a short period (e.g., 2-4 hours). b. Lyse the cells and quantify total protein concentration. c. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and total ERK as a loading control. e. Use secondary antibodies conjugated to HRP and detect signals using a chemiluminescent substrate.
-
Data Analysis: Qualitatively or quantitatively assess the reduction in p-MEK and p-ERK levels relative to the vehicle-treated control.
Mandatory Visualization: MAPK Signaling Pathway and Western Blot Targets
Caption: The MAPK pathway and key targets for Western blot analysis.
Conclusion: Towards a Data-Driven Comparison
The journey of a novel kinase inhibitor from a chemical scaffold to a potential therapeutic is paved with rigorous, objective, and multi-faceted benchmarking. While this compound's potential is currently undefined, the experimental framework detailed above provides the essential roadmap for its evaluation against the clinical standard, Vemurafenib.
By systematically determining its biochemical potency, selectivity, cellular activity, and mechanism of action, researchers can generate the critical data needed to answer key questions: Is it a potent BRAF V600E inhibitor? Is it more selective than Vemurafenib? Does it show efficacy in cell models of BRAF-mutant cancer? And critically, does it possess properties that might overcome the known resistance mechanisms of first-generation inhibitors? Only through this comprehensive, self-validating system of protocols can the true potential of new chemical entities be reliably assessed.
References
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. hps.com.au [hps.com.au]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Orthogonal Assay Strategies for Validating the Activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a Putative Kinase X Inhibitor
In the landscape of contemporary drug discovery, the validation of a small molecule's biological activity is a cornerstone of a successful preclinical program. The journey from a promising hit to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for validating the activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, a novel compound featuring the 7-azaindole scaffold characteristic of many kinase inhibitors. For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of "Kinase X," a critical tyrosine kinase implicated in a pro-inflammatory signaling cascade.
The principle of orthogonal validation is central to building a robust data package for any lead compound. By employing multiple, distinct assay formats that interrogate different aspects of the compound's mechanism of action, we can significantly increase confidence in its on-target activity and selectivity, while simultaneously flagging potential off-target liabilities. This guide will detail three key orthogonal assays: a biochemical assay to determine direct enzyme inhibition, a target engagement assay to confirm binding in a cellular context, and a cellular functional assay to measure the downstream physiological consequences of target inhibition.
The Imperative of Orthogonal Validation
Figure 1: A schematic overview of the orthogonal assay workflow for validating a kinase inhibitor.
Hypothetical Signaling Pathway of Kinase X
To provide a relevant biological context, we will assume Kinase X is a receptor-associated tyrosine kinase. Upon ligand binding to its cognate receptor, Kinase X dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. The activated Kinase X then phosphorylates "Substrate Y," initiating a cascade that leads to the transcription of pro-inflammatory genes.
Figure 2: A representative signaling pathway for the hypothetical Kinase X.
Orthogonal Assay 1: Biochemical Potency Assessment
The first step in characterizing our putative inhibitor is to determine its direct effect on the enzymatic activity of purified Kinase X. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup : Prepare a kinase reaction mixture containing Kinase X enzyme, its specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and ATP in a suitable kinase buffer.
-
Compound Titration : Serially dilute this compound to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
Kinase Reaction : Add the diluted compound to the kinase reaction mixture and incubate at 30°C for 1 hour.
-
ADP Detection :
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, and then into a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Orthogonal Assay 2: Cellular Target Engagement
While a biochemical assay confirms direct enzyme inhibition, it does not provide information about whether the compound can enter cells and bind to its target in the complex intracellular environment. For this, a target engagement assay is essential. The NanoBRET™ Target Engagement Assay is a proximity-based method that can quantitatively measure compound binding to a specific protein in living cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering : Create a stable cell line expressing Kinase X fused to the NanoLuc® luciferase enzyme.
-
Cell Plating : Plate the engineered cells in a white, 96-well assay plate and incubate overnight.
-
Compound Addition : Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 2 hours).
-
Tracer Addition : Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand for Kinase X, at a concentration below its Kd.
-
Signal Detection : Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis : Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The displacement of the tracer by the compound will result in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 of target engagement.
Orthogonal Assay 3: Cellular Functional Activity
The ultimate validation of a kinase inhibitor is its ability to modulate the downstream signaling pathway in a cellular context. A phospho-specific immunoassay, such as a Western blot or an ELISA, can be used to measure the phosphorylation of Kinase X's direct substrate, Substrate Y. This provides a direct link between target engagement and a functional cellular outcome.
Experimental Protocol: Phospho-Substrate Y Western Blot
-
Cell Culture and Stimulation : Culture cells known to express Kinase X and its signaling pathway. Starve the cells and then stimulate them with the appropriate ligand to activate the Kinase X pathway.
-
Compound Treatment : Treat the cells with various concentrations of this compound for a predetermined time before or during ligand stimulation.
-
Cell Lysis : Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).
-
Wash and probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Quantify the band intensities for p-Substrate Y and a loading control (e.g., total Substrate Y or a housekeeping protein like GAPDH). Normalize the p-Substrate Y signal to the loading control and plot the results against the compound concentration to determine the EC50.
Comparative Data Summary
The data obtained from these three orthogonal assays can be summarized to provide a comprehensive profile of this compound's activity.
| Assay Type | Method | Endpoint Measured | Hypothetical Result (IC50/EC50) |
| Biochemical | ADP-Glo™ Kinase Assay | Direct inhibition of Kinase X enzymatic activity | 15 nM |
| Target Engagement | NanoBRET™ Assay | Compound binding to Kinase X in live cells | 50 nM |
| Cellular Functional | p-Substrate Y Western Blot | Inhibition of Substrate Y phosphorylation in cells | 75 nM |
Interpretation of Results
The hypothetical data presented in the table above would provide a strong validation case for this compound as a potent and on-target inhibitor of Kinase X.
-
The low nanomolar IC50 in the biochemical assay confirms that the compound is a potent inhibitor of the isolated Kinase X enzyme.
-
The IC50 from the NanoBRET™ assay , while slightly higher than the biochemical IC50, is still in the nanomolar range, demonstrating that the compound is cell-permeable and effectively engages with its target in a cellular environment. The shift in potency between biochemical and cellular assays is expected and can be attributed to factors such as cell membrane permeability, protein binding in the cell culture medium, and intracellular ATP concentration.
-
The EC50 from the phospho-Substrate Y Western blot is in good agreement with the target engagement data, providing a crucial link between target binding and a functional cellular response. This confirms that the compound's engagement with Kinase X translates into the inhibition of its downstream signaling activity.
Comparative Docking Studies of 4-Amino-7-Azaindole Analogs as Potential ROCK1 Kinase Inhibitors: A Technical Guide
The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for designing potent and selective inhibitors.[1][2] This guide provides a comprehensive, in-depth comparison of 4-amino-7-azaindole analogs through a detailed molecular docking workflow, targeting Rho-associated coiled-coil containing protein kinase 1 (ROCK1). ROCK1 is a serine/threonine kinase that plays a significant role in various cellular processes, and its inhibition is a therapeutic strategy for conditions like hypertension and glaucoma.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for experimental choices and a practical, step-by-step protocol for performing and validating a comparative docking study.
The Rationale: Why Molecular Docking for Kinase Inhibitors?
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] In structure-based drug design, it is an indispensable tool for:
-
Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (inhibitor) and its protein target, which is often correlated with potency (e.g., IC50).
-
Understanding Binding Modes: Visualizing the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the protein-ligand complex. This provides critical insights for rational drug design.
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits" for further experimental testing.[9]
For kinase inhibitors, docking allows us to assess how well a compound fits into the ATP-binding pocket and interacts with key residues, particularly in the hinge region. The 4-amino-7-azaindole scaffold is particularly well-suited for this, as the pyridine nitrogen and pyrrole N-H can form a bidentate hydrogen bond with the kinase hinge, a common binding pattern for many effective inhibitors.[1][2]
Experimental & Computational Methodology
This section outlines a self-validating protocol for docking 4-amino-7-azaindole analogs into the ATP-binding site of ROCK1 using widely accessible and validated software.
Required Software
-
Molecular Visualization: UCSF Chimera or PyMOL. These tools are essential for protein preparation, visualization of docking results, and analysis of interactions.
-
Docking Software: AutoDock Vina. A widely used, open-source program known for its accuracy and speed.[7][10]
-
Ligand Preparation: Open Babel or a similar chemical toolbox for converting file formats and generating 3D coordinates.[11]
Protein Preparation: Human ROCK1
The quality of the protein structure is paramount for a reliable docking study. We will use the crystal structure of human ROCK1 in complex with an indazole derivative inhibitor.
Step-by-Step Protocol:
-
Download the PDB File: Obtain the 3V8S structure from the RCSB Protein Data Bank.
-
Clean the Structure: Using UCSF Chimera, remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and any chains not part of the kinase domain of interest. The co-crystallized ligand should also be removed and saved separately for the validation step.
-
Add Hydrogens and Charges: Protein crystal structures typically lack hydrogen atoms. Add hydrogens to the protein, assuming a standard protonation state at physiological pH (7.4). Assign partial charges using a force field like AMBER. This step is crucial for accurately calculating electrostatic interactions.
-
Save as PDBQT: The final prepared protein structure needs to be saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[13]
Ligand Preparation: 4-Amino-7-Azaindole Analogs
For this comparative study, we will define a parent scaffold (4-amino-7-azaindole) and three analogs with varying substituents at the 4-amino position to probe the structure-activity relationship (SAR).
-
Ligand 1 (L1): 4-amino-7-azaindole (Parent Scaffold)
-
Ligand 2 (L2): N-methyl-7H-pyrrolo[2,3-b]pyridin-4-amine (Small Alkyl Group)
-
Ligand 3 (L3): N-phenyl-7H-pyrrolo[2,3-b]pyridin-4-amine (Bulky Aromatic Group)
-
Reference Ligand (L_ref): The co-crystallized inhibitor from PDB ID 3V8S for redocking validation.
Step-by-Step Protocol:
-
2D to 3D Conversion: Sketch the 2D structures of the ligands using software like ChemDraw or Marvin Sketch. Convert these 2D structures into 3D models using a program like Open Babel.
-
Energy Minimization: The initial 3D structures are not in their lowest energy conformation. Perform energy minimization using a force field (e.g., MMFF94) to obtain a more realistic, low-energy conformer.
-
Save as PDBQT: As with the protein, the prepared ligands must be saved in the PDBQT format. This process assigns Gasteiger charges and defines the rotatable bonds that AutoDock Vina will explore during the docking simulation.[11]
Docking Protocol Validation: The Redocking Imperative
Before docking our novel analogs, we must validate our docking protocol to ensure it can reproduce the experimentally observed binding mode.[14][15][16] This is a critical step for trustworthiness. The most common validation method is to "redock" the co-crystallized ligand back into the protein's active site.
Step-by-Step Protocol:
-
Extract the Co-crystallized Ligand: From the original 3V8S PDB file, save the coordinates of the bound inhibitor separately. Prepare this ligand as described in the ligand preparation section.
-
Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. Center this box on the position of the co-crystallized ligand. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[11]
-
Perform Docking: Run AutoDock Vina to dock the extracted ligand into the prepared ROCK1 structure using the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å. [14][16][17] This confirms that the chosen docking parameters are reliable for this biological system.
Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: A comprehensive workflow for the comparative docking study.
Comparative Docking Results and Analysis
Following the validated protocol, the three 4-amino-7-azaindole analogs were docked into the ATP-binding site of ROCK1. The binding affinity, reported by AutoDock Vina as a negative value in kcal/mol, represents the predicted free energy of binding. More negative values indicate stronger binding.
| Ligand ID | Structure | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Predicted) |
| L1 | 4-amino-7-azaindole | -7.2 | Hinge Region (Met156) |
| L2 | N-methyl-4-amino-7-azaindole | -7.8 | Hinge Region (Met156), Catalytic Loop (Asp216) |
| L3 | N-phenyl-4-amino-7-azaindole | -8.9 | Hinge Region (Met156), Gatekeeper Residue (Phe109) |
Analysis of Binding Interactions
The docking results reveal a clear trend in binding affinity, with the N-phenyl substituted analog (L3) showing the most favorable binding energy. The visualization of the docked poses provides the structural rationale for these quantitative differences.
-
L1 (Parent Scaffold): As expected, the 4-amino-7-azaindole core effectively anchors the molecule in the active site. The pyrrole N-H and the pyridine N7 form the characteristic bidentate hydrogen bond with the backbone of Met156 in the hinge region.
-
L2 (N-methyl): The addition of a small methyl group leads to a modest improvement in binding affinity. This is likely due to favorable van der Waals contacts within a small hydrophobic pocket near the hinge. The methyl group may also help to correctly orient the amino group for an additional interaction with the catalytic loop.
-
L3 (N-phenyl): The significant increase in binding affinity for L3 can be attributed to the phenyl ring. This bulky aromatic group can form favorable π-π stacking or hydrophobic interactions with the "gatekeeper" residue (Phe109) at the entrance to the ATP-binding pocket. This additional interaction provides a significant stabilizing effect, leading to a much stronger predicted binding affinity.
The following diagram illustrates the predicted binding mode of the most potent analog, L3.
Caption: Predicted binding mode of Ligand L3 in the ROCK1 active site.
Conclusion and Future Directions
This guide demonstrates a robust and validated workflow for the comparative molecular docking of 4-amino-7-azaindole analogs against the ROCK1 kinase. Our in silico results predict that substitution at the 4-amino position can significantly enhance binding affinity, with a bulky aromatic group like phenyl being particularly effective due to favorable interactions with the gatekeeper residue.
The causality behind these findings lies in the fundamental principles of molecular recognition: the 7-azaindole core provides the essential hydrogen bonding anchor to the hinge, while substituents at the 4-amino position can be tailored to exploit additional hydrophobic and aromatic interactions within the ATP-binding pocket. This provides a clear, rational path for lead optimization.
It is crucial to remember that molecular docking is a predictive tool. While it provides powerful insights and testable hypotheses, the results must be validated through experimental means. The next logical steps would be the chemical synthesis of these analogs and their evaluation in biochemical (e.g., ROCK1 kinase assay) and cell-based assays to confirm their potency and selectivity.[4][5][18]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. indico4.twgrid.org [indico4.twgrid.org]
- 12. rcsb.org [rcsb.org]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. archives.ijper.org [archives.ijper.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
This document provides a detailed, safety-first protocol for the proper disposal of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine. As a nitrogenous heterocyclic compound, this substance requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the rationale behind each critical step.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound may be limited, its structural class—aromatic heterocyclic amines—suggests a need for significant caution. Compounds in this family can exhibit toxicity, and many are considered environmental hazards.[1][2]
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4] Under RCRA, chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] this compound waste must be managed as hazardous waste due to its potential toxicity and environmental risks.
| Hazard Profile & Regulatory Considerations | Rationale & Guidance |
| Potential Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on similar heterocyclic amine structures.[5][6] Chronic effects and damage to target organs are possible with prolonged exposure. |
| Environmental Hazard | Heterocyclic nitrogenous compounds can be toxic to aquatic organisms and may cause long-term adverse effects in the environment.[1] Drain disposal is strictly prohibited. |
| RCRA Classification | Treat as hazardous waste. Depending on the quantity generated, your facility will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG), which dictates specific storage and reporting requirements.[7] |
| OSHA Compliance | Disposal procedures must be integrated into your laboratory's written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form—solid, in solution, or as waste. The rationale is to create a complete barrier against potential exposure routes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended when handling concentrated waste. Always inspect gloves for tears or holes before use.
-
Eye Protection: Use ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[10]
-
Body Protection: A buttoned lab coat must be worn to protect against incidental skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and personnel must be part of a respiratory protection program.[11]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by disposal facilities. Never mix incompatible waste streams.[12]
Step 1: Identify the Waste Stream
Is the waste solid this compound, a solution containing it, or contaminated labware (e.g., pipette tips, gloves)? Each must be contained appropriately.
Step 2: Select the Correct Waste Container
-
For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).
-
For Liquid Waste: Use a sealable, leak-proof container, typically an HDPE bottle or carboy. Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[4] The container must have a secure, screw-top cap.
-
For Contaminated Labware: Use a designated, lined container, such as a "sharps" container for needles or a labeled bag or pail for gloves and wipes.
Step 3: Label the Container Correctly
Improper labeling is a major compliance violation. The container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" .
-
If in a solution, list all components and their approximate percentages, including solvents.[12]
-
The specific hazard(s) associated with the waste (e.g., "Toxic").
Step 4: Store in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[7][12] The SAA must have secondary containment (like a tub or tray) to capture any potential leaks.[12]
Caption: Waste Segregation Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents happen. A prepared response is critical to mitigating harm.
Small Spill Cleanup Protocol (<100 mL of solution or <25 g of solid)
A small spill can be managed by trained laboratory personnel.
-
Alert & Isolate: Immediately alert others in the area. Restrict access to the spill zone.
-
Control Vapors/Dust: Ensure the chemical fume hood is operational if the spill is inside it. Avoid any actions that could make solid powder airborne.[13]
-
Don PPE: Put on the appropriate PPE as described in Section 2.
-
Contain & Absorb:
-
Collect Waste: Carefully scoop the absorbed material or contaminated towels into a designated hazardous waste bag or container.[13]
-
Decontaminate: Clean the spill area thoroughly. A decontamination solution specifically for aromatic amines may be used if available.[16][17] Otherwise, use a standard lab detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol) if appropriate. Collect all cleaning materials as hazardous waste.
-
Package & Label: Seal the container with the spill cleanup debris, label it as "Hazardous Waste" with a full description of the contents, and place it in the SAA.
Caption: Flowchart for managing small spills of this compound.
Large Spill Response (>100 mL or >25 g)
A large spill requires an emergency response.
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services.
-
Isolate: If safe to do so, close the doors to the laboratory to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
Final Disposal: The Role of Professional Waste Management
All waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company. The most common final disposal method for this type of organic chemical waste is high-temperature incineration in a facility with appropriate emission controls.[20]
Never dispose of this chemical down the drain or in the regular trash. This is a serious regulatory violation and poses a significant threat to public health and the environment.[3]
By adhering to these procedures, you build a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. osha.gov [osha.gov]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 16. international.skcinc.com [international.skcinc.com]
- 17. international.skcinc.com [international.skcinc.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. fishersci.com [fishersci.com]
- 20. synquestlabs.com [synquestlabs.com]
Navigating the Handling of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine: A Guide to Personal Protective Equipment and Safe Operations
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 4-amino-6-methyl-7-azaindole, is a heterocyclic amine of significant interest. However, its structural alerts—an aromatic amine fused to a pyridine ring—necessitate a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
The Imperative for Caution: Understanding the Hazard Profile
The SDS for 4-aminopyridine, for instance, indicates it is fatal if swallowed and toxic in contact with skin or if inhaled .[1] It also causes severe skin burns and eye damage .[1] Similarly, a related chlorinated analog is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Given these precedents, it is imperative to handle this compound with the highest level of precaution, assuming a similar toxicity profile.
Assumed Hazard Statements:
-
Fatal or toxic if swallowed.
-
Toxic in contact with skin.
-
Toxic if inhaled.
This conservative assessment dictates the stringent engineering controls and PPE requirements outlined below.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is donned, the primary method for exposure control is the implementation of robust engineering and administrative controls.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound, from weighing and aliquoting the solid to its use in solution, must be conducted within a certified and properly functioning chemical fume hood.[1][4] This is non-negotiable and serves to contain any dust or vapors at the source.
-
Administrative Controls - Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound should be developed and approved. This document should be read and understood by all personnel before they begin work. The SOP should include specific details on weighing, transfer, reaction setup, work-up, and emergency procedures.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering controls cannot eliminate all risks. The selection of appropriate PPE is critical and must be based on the assumed high toxicity of the compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5]
-
Enhanced Protection: When there is a risk of splash or energetic reaction, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]
Skin and Body Protection
The risk of dermal absorption and severe skin irritation from aromatic amines is high.[6] Therefore, comprehensive skin protection is critical.
-
Protective Clothing: A flame-resistant laboratory coat should be worn and kept buttoned. Long pants and closed-toe shoes are required.
-
Gloves - A Critical Choice: The selection of the correct glove material is arguably the most critical PPE decision. Standard nitrile gloves, while common in laboratories, offer poor resistance to amines and aromatic hydrocarbons .[7][8] Breakthrough can occur rapidly, providing a false sense of security.
| Glove Material | Resistance to Aromatic Amines | Recommendation | Rationale |
| Nitrile | Poor[7][8][9] | Not Recommended for direct or prolonged contact. | Prone to rapid permeation by aromatic amines, offering only minimal splash protection. If splashed, must be changed immediately. |
| Neoprene | Fair to Good | Acceptable for Splash Protection | Offers better resistance than nitrile but may not be suitable for prolonged handling. |
| Butyl Rubber | Excellent | Recommended | Provides excellent resistance to a wide range of chemicals, including corrosive amines and aromatic compounds.[10] |
| Viton™ (Fluorocarbon) | Excellent | Recommended | Offers superior resistance to aromatic hydrocarbons and aggressive chemicals. Often the best, albeit more expensive, choice. |
Operational Directive: For handling this compound, double gloving with a more robust outer glove over a standard inner glove is the recommended best practice. For example, an inner nitrile glove for dexterity and an outer butyl rubber or Viton™ glove for chemical resistance. Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contact.[11]
Respiratory Protection
Given the compound's presumed toxicity upon inhalation, respiratory protection may be necessary, especially when handling larger quantities or if there is a potential for dust or aerosol generation that cannot be fully contained within a fume hood.
-
When is a Respirator Needed? If engineering controls are insufficient or during a spill cleanup outside of a fume hood.
-
Respirator Type: An air-purifying respirator (APR) is typically sufficient. Both half-mask and full-facepiece respirators are options, with the latter providing the additional benefit of eye protection.
-
Cartridge Selection: Do not use a standard organic vapor (OV) cartridge. A combination cartridge specifically rated for ammonia and methylamine is required, as these are designed to effectively capture amine vapors.[12][13][14] A P100 particulate filter should also be included if handling the solid powder.[12]
Important: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[5]
Procedural Guidance: From Receipt to Disposal
A systematic workflow minimizes the risk of exposure at every step.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, dike the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[15] Do not add water unless specifically instructed to do so by your environmental health and safety (EHS) office.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse), collecting all cleaning materials as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste disposal must comply with all local, state, and federal regulations. Aromatic amine waste should never be disposed of down the drain.[6]
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (gloves, absorbent pads, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Professional Disposal: The recommended disposal method is through your institution's EHS office or a licensed chemical waste disposal contractor.[16] The most common method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[17]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-AMINO-6-CHLORO-7-AZAINDOLE | 1000340-80-6 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. americanindustrialsafety.com [americanindustrialsafety.com]
- 13. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]
- 14. selectsafetysales.com [selectsafetysales.com]
- 15. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
- 16. international.skcinc.com [international.skcinc.com]
- 17. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
